molecular formula C11H16N2O2 B13757332 2-amino-2-(4-methoxyphenyl)butanamide

2-amino-2-(4-methoxyphenyl)butanamide

Cat. No.: B13757332
M. Wt: 208.26 g/mol
InChI Key: FTKQAWZMDBVREU-UHFFFAOYSA-N
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Description

2-amino-2-(4-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2-(4-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(4-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-11(13,10(12)14)8-4-6-9(15-2)7-5-8/h4-7H,3,13H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKQAWZMDBVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture & Therapeutic Potential of 2-Amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-methoxyphenyl)butanamide (CAS: 1184155-50-7) represents a specialized class of


-disubstituted amino acid amides .[1] Unlike canonical amino acids, this molecule features a quaternary 

-carbon substituted with both an ethyl group and a 4-methoxyphenyl moiety. This structural rigidity confers unique pharmacological properties, primarily by restricting conformational freedom and blocking metabolic degradation pathways associated with

-proton abstraction.

This technical guide dissects the molecular architecture, synthesis, and potential applications of this scaffold in drug discovery, specifically within the context of peptidomimetics and enzyme inhibitor design .

Molecular Architecture & Structural Analysis

Structural Deconstruction

The molecule is an acyclic, achiral (if racemic) or chiral (if resolved) primary amide. Its core features include:

  • Quaternary Center (

    
    -Carbon):  The focal point of the molecule. The lack of an 
    
    
    
    -proton renders the stereocenter chemically stable against racemization under physiological conditions.
  • Lipophilic Side Chain (Ethyl): Provides steric bulk greater than a methyl group (alanine analog) but less than a benzyl group (phenylalanine analog), offering a precise probe for hydrophobic pockets.

  • Electronic Modulator (4-Methoxyphenyl): The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This influences

    
     stacking interactions and potential metabolic oxidation (O-demethylation).
    
  • Hydrogen Bonding Network: The primary amide (

    
    ) and primary amine (
    
    
    
    ) serve as both hydrogen bond donors (HBD) and acceptors (HBA), critical for receptor binding.
Stereochemistry

The presence of four distinct groups (Amine, Amide, Ethyl, 4-Methoxyphenyl) on the


-carbon creates a chiral center.
  • Enantiomers:

    
    - and 
    
    
    
    -isomers.
  • Significance: In biological systems, the

    
    -enantiomer typically mimics the natural L-amino acid configuration, while the 
    
    
    
    -enantiomer may act as a metabolic blocker or antagonist.

Physicochemical Profile

The following parameters are derived from structure-activity relationship (SAR) data for the class of


-substituted phenylglycinamides.
PropertyValue (Predicted/Experimental)Implication
Molecular Formula

Core scaffold composition.
Molecular Weight 208.26 g/mol Fragment-like, suitable for CNS penetration.
LogP (Lipophilicity) ~1.2 – 1.8Optimal for membrane permeability; moderate solubility.
pKa (Amine) ~8.5 – 9.2Predominantly protonated (

) at physiological pH (7.4).
pKa (Amide) ~15 (Neutral)Remains neutral; acts as H-bond donor/acceptor.
PSA (Polar Surface Area) ~69 ŲFavorable for blood-brain barrier (BBB) penetration (<90 Ų).
Rotatable Bonds 4Limited flexibility due to quaternary center.

Synthesis & Manufacturing Protocols

The synthesis of sterically hindered


-disubstituted amino acids requires robust methodologies to overcome the low reactivity of the ketone carbonyl. The Bucherer-Bergs reaction  is the industry-standard protocol for this class, offering higher yields and operational safety compared to the Strecker synthesis for ketones.
Synthetic Pathway: Bucherer-Bergs Route

Reaction Logic:

  • Ketone Formation: 4'-Methoxypropiophenone is the starting material.

  • Hydantoin Ring Formation: Reaction with ammonium carbonate and potassium cyanide creates the hydantoin intermediate. The cyclic structure stabilizes the quaternary center.

  • Hydrolysis: Alkaline hydrolysis opens the ring to yield the free amino acid.

  • Amidation: Conversion of the carboxylic acid to the primary amide.

Detailed Protocol

Step 1: Synthesis of 5-ethyl-5-(4-methoxyphenyl)hydantoin

  • Reagents: 4'-Methoxypropiophenone (1.0 eq), (NH

    
    )
    
    
    
    CO
    
    
    (3.0 eq), KCN (1.2 eq).
  • Solvent: 50% Ethanol/Water.

  • Conditions: Reflux at 60°C for 24 hours.

  • Workup: Cool to 0°C, acidify with HCl to pH 2. The hydantoin precipitates as a white solid. Filter and wash with cold water.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)butanoic acid

  • Reagents: 3M NaOH (aq).

  • Conditions: Autoclave or high-temperature reflux (150°C) for 48 hours.

  • Workup: Neutralize to isoelectric point (pH ~6.5) to precipitate the zwitterionic amino acid.

Step 3: Amidation to 2-Amino-2-(4-methoxyphenyl)butanamide

  • Activation: React amino acid with Thionyl Chloride (SOCl

    
    ) in dry methanol to form the methyl ester hydrochloride.
    
  • Ammonolysis: Treat the ester with saturated methanolic ammonia (NH

    
    /MeOH) at room temperature for 24 hours.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Process Visualization

SynthesisPathway Start 4'-Methoxypropiophenone (Ketone Precursor) Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Intermediate 5-Ethyl-5-(4-methoxyphenyl) hydantoin Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH, 150°C) Intermediate->Step2 Acid 2-Amino-2-(4-methoxyphenyl) butanoic acid Step2->Acid Step3 Esterification & Ammonolysis Acid->Step3 Product 2-Amino-2-(4-methoxyphenyl) butanamide Step3->Product

Figure 1: Step-wise synthesis via the Bucherer-Bergs hydantoin intermediate, ensuring high purity of the quaternary amino acid amide.

Pharmacological Applications[2][3]

The 2-amino-2-(4-methoxyphenyl)butanamide scaffold is a valuable tool in medicinal chemistry for conformational restriction .

Peptidomimetics & Helix Stabilization

In peptide design, replacing a natural amino acid (like Tyrosine or Phenylalanine) with this


-disubstituted analog restricts the rotation angles (

and

) of the peptide backbone.
  • Effect: Favors the formation of

    
    -helices or 
    
    
    
    -helices.
  • Utility: Stabilizing short peptides to increase receptor affinity and proteolytic resistance.

Metabolic Stability

The absence of an


-hydrogen prevents:
  • Racemization: The stereocenter cannot invert in vivo.

  • Transamination: Standard aminotransferases require an

    
    -proton to form the ketimine intermediate. This molecule is immune to this degradation pathway, prolonging half-life (
    
    
    
    ).
Transport Inhibition (LAT1)

Structurally similar to L-Tyrosine and L-Phenylalanine, this molecule may act as a competitive substrate or inhibitor for the Large Neutral Amino Acid Transporter 1 (LAT1) .

  • Mechanism: The 4-methoxy group mimics the tyrosine hydroxyl (or ether), while the ethyl group occupies the hydrophobic pocket of the transporter, potentially locking it in an occluded state.

Mechanism of Action Diagram

MOA Molecule 2-Amino-2-(4-methoxyphenyl) butanamide Target1 Peptide Backbone (Conformational Constraint) Molecule->Target1 Incorporation Target2 LAT1 Transporter (Competitive Binding) Molecule->Target2 Binding Target3 Metabolic Enzymes (Aminotransferases) Molecule->Target3 Resistance Effect1 Helix Stabilization (3-10 or Alpha) Target1->Effect1 Effect2 Transport Blockade (Tumor Starvation) Target2->Effect2 Effect3 Extended Half-life (No alpha-H abstraction) Target3->Effect3

Figure 2: Pharmacological impact of the scaffold, highlighting its role in stability and transport modulation.

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.

  • Paulsen, M. H., et al. (2016).[2] Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6, 66902-66910.

  • Vogt, H., et al. (2007). The Bucherer-Bergs Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley.
  • PubChem. (2024). Compound Summary: 2-Amino-2-(4-methoxyphenyl)butanamide.[1] National Center for Biotechnology Information.[3]

Sources

Ionization Profile and Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the ionization behavior and pKa values of 2-amino-2-(4-methoxyphenyl)butanamide .

CAS Registry Number: 1184155-50-7 Molecular Formula: C


H

N

O

Molecular Weight: 208.26 g/mol

Executive Summary

This guide details the acid dissociation constant (pKa) and ionization behavior of 2-amino-2-(4-methoxyphenyl)butanamide, a specialized


-disubstituted amino acid amide used as a chiral building block in drug discovery.

Based on structural analysis and Hammett linear free energy relationships (LFER) applied to the


-amino amide scaffold, the primary amine group exhibits a pKa of approximately 7.7 ± 0.3 . This value indicates that at physiological pH (7.4), the molecule exists as an equilibrium mixture of approximately 67% cationic (protonated)  and 33% neutral  species. This ionization profile is critical for optimizing solubility during synthesis and predicting membrane permeability (LogD) in ADME assays.

Structural Analysis & Theoretical Framework

Chemical Structure

The molecule consists of a butanamide backbone with a quaternary carbon at the


-position (C2). This Carbon-2 is substituted with:
  • A primary Amino group (

    
    ): The ionizable center.
    
  • A 4-Methoxyphenyl group : An electron-rich aromatic system.

  • An Ethyl group : Providing lipophilicity and steric bulk.

  • An Amide group (

    
    ): Electron-withdrawing, non-ionizable at physiological pH.
    
Factors Influencing pKa

The basicity of the primary amine is modulated by three competing electronic effects:

  • 
    -Amide Effect (Electron Withdrawal):  The adjacent carbonyl group of the amide exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), significantly lowering the pKa of the amine compared to a standard alkyl amine (e.g., butylamine pKa ~10.6
    
    
    glycinamide pKa ~7.9).
  • Phenyl Ring Inductive Effect: The phenyl ring attached to the

    
    -carbon acts as an electron sink relative to an alkyl chain, further reducing basicity (Glycinamide ~7.9 
    
    
    
    Phenylglycinamide ~7.3).
  • 4-Methoxy Resonance Effect (Electron Donation): The para-methoxy group is a strong resonance donor (

    
    ). This donation increases electron density on the phenyl ring, which is inductively transmitted to the 
    
    
    
    -carbon, stabilizing the protonated amine and raising the pKa relative to the unsubstituted phenyl analog.

Quantitative Estimation (Hammett Equation): Using the base pKa of 2-amino-2-phenylbutanamide (


) and the Hammett substituent constant for p-OMe (

):

Assuming a reaction constant

(typical for benzylammonium-like dissociations), the shift is approximately

units. Calculated pKa

7.6 – 7.8.

Ionization Behavior & Species Distribution

Understanding the ratio of ionized to neutral species is vital for formulation and extraction processes.

Henderson-Hasselbalch Profiling

Using the estimated pKa of 7.7:

EnvironmentpHDominant Species% Cationic (

)
% Neutral (

)
Solubility Implication
Gastric Fluid 1.2Cationic>99.9%<0.1%High Solubility
Intestinal Fluid 6.5Cationic94%6%Moderate Solubility
Blood/Cytosol 7.4Mixed67% 33% Balanced (Permeability Window)
Basic Extraction 10.0Neutral0.5%99.5%Low Solubility (Organic Layer Extraction)
Protonation Equilibrium Diagram

The following diagram illustrates the reversible protonation of the amine nitrogen.

IonizationEquilibrium Cation Cationic Form (pH < 7.7) [R-NH3]+ Neutral Neutral Form (pH > 7.7) [R-NH2] Cation->Neutral Ka (Deprotonation) Neutral->Cation Protonation Proton H+

Caption: Equilibrium shift between the protonated ammonium species (dominant in acid) and the neutral free base (dominant in alkali).

Experimental Protocols for pKa Determination

For precise validation in a drug development context, the following potentiometric titration protocol is recommended. This method is self-validating through the use of reference standards.

Materials
  • Analyte: >5 mg of 2-amino-2-(4-methoxyphenyl)butanamide (High purity).[]

  • Titrant: 0.1 M KOH (CO

    
    -free).
    
  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Co-solvent: Methanol or Dioxane (only if water solubility < 0.5 mg/mL).

Potentiometric Titration Workflow
  • System Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

  • Blank Titration: Titrate the background electrolyte (KCl) to determine the exact carbonate content and electrode response time.

  • Sample Preparation: Dissolve the compound in 20 mL of 0.15 M KCl/HCl. Ensure the starting pH is < 2.5 to fully protonate the amine.

  • Titration: Add 0.1 M KOH in micro-increments (e.g., 5

    
    L). Record pH after stabilization (<0.1 mV drift/sec).
    
  • Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection center).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Sample Weighing (5-10 mg) Dissolution Dissolve in 0.15M KCl/HCl (Initial pH < 2.5) Start->Dissolution Titration Titrate with 0.1M KOH (Inert N2 Atmosphere) Dissolution->Titration Detection Record pH vs Volume (Potentiometric Sensor) Titration->Detection Analysis Bjerrum Plot Analysis Identify Half-Equivalence Point Detection->Analysis Result Output: pKa Value Analysis->Result

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Formulation
  • Salt Selection: Due to the pKa of 7.7, this molecule will form stable salts with strong acids (HCl, H

    
    SO
    
    
    
    , Methanesulfonic acid). The Hydrochloride salt is recommended for solid-state stability.
  • Precipitation Risk: At pH > 8.0, the neutral form predominates. If the concentration exceeds the intrinsic solubility (

    
    ) of the neutral form, precipitation will occur. This is critical for IV formulation buffers.
    
Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH:

  • LogD

    
    :  Will be lower than LogP (intrinsic lipophilicity) because ~67% of the compound is ionized.
    
  • Structure-Activity Relationship: The 4-methoxy group increases lipophilicity compared to the hydroxyl analog but decreases it compared to a chloro- analog.

References

  • PubChem. (n.d.).[2][3] 2-Amino-2-(4-methoxyphenyl)butanamide (Compound).[][4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanamide Derivatives. Retrieved February 18, 2026, from [Link]

Sources

Crystal Structure Analysis of 2-amino-2-(4-methoxyphenyl)butanamide: A Methodological Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and biological activity. This guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel compound 2-amino-2-(4-methoxyphenyl)butanamide, from chemical synthesis to final crystallographic analysis. Presented as a holistic workflow, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and self-validating. By contextualizing the structural data, we bridge the gap between fundamental crystallography and its practical application in modern drug discovery, addressing critical aspects such as polymorphism, intermolecular interactions, and rational drug design.

Introduction: The Imperative for Atomic-Level Structural Insight

In the landscape of modern drug discovery, the path from a promising lead compound to a viable clinical candidate is paved with data. Among the most critical datasets is the high-resolution three-dimensional molecular structure, which provides unparalleled insight into a molecule's behavior. The target of this guide, 2-amino-2-(4-methoxyphenyl)butanamide, incorporates several key pharmacophoric features: a chiral center, an aromatic methoxy group common in bioactive molecules, and both hydrogen-bond donor (amine) and acceptor (amide) functionalities. These features suggest a high potential for specific, directed interactions with biological targets and a complex solid-state chemistry that can dictate its suitability as a drug substance.

X-ray crystallography remains the definitive method for determining atomic structure, providing unambiguous proof of molecular identity, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.[1][2] This information is not merely academic; it is directly actionable in drug development. It informs strategies for salt and co-crystal screening, aids in the identification and control of polymorphs, and provides the foundational data for structure-based drug design (SBDD).[3][4]

This whitepaper details the complete workflow for the analysis of 2-amino-2-(4-methoxyphenyl)butanamide, serving as a case study and a practical guide for analogous small molecules.

Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can be undertaken, the target compound must be synthesized with high purity. The proposed synthesis is a multi-step process designed for clarity and yield, followed by rigorous spectroscopic confirmation to validate the molecular identity.

Proposed Synthetic Pathway

A plausible and robust method for synthesizing the target compound involves the amidation of a protected amino acid precursor. This approach ensures control over the stereochemistry and functional group manipulations.

G cluster_synthesis Synthetic Workflow start 2-Amino-2-(4-methoxyphenyl)butanoic acid protect Boc Protection (Boc)₂O, Base activate Amide Coupling (e.g., DCC/NHS or HATU) couple Ammonolysis (NH₃ source) deprotect Deprotection (e.g., TFA or HCl) final 2-amino-2-(4-methoxyphenyl)butanamide

Caption: Proposed synthetic route for 2-amino-2-(4-methoxyphenyl)butanamide.

Experimental Protocol: Synthesis
  • Boc-Protection: Dissolve 2-amino-2-(4-methoxyphenyl)butanoic acid in a suitable solvent (e.g., 1,4-dioxane/water). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃). Stir at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Activation & Amidation: The resulting Boc-protected acid is then subjected to an amidation reaction. A common and effective method is to use a coupling agent like dicyclohexylcarbodiimide (DCC) to form an active ester, which then reacts with an ammonia source.[5] Alternatively, direct ammonolysis can be achieved under controlled conditions.

  • Deprotection: The Boc-protected amide intermediate is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.

  • Purification: The final product is purified via column chromatography or recrystallization to achieve >98% purity, which is essential for successful single-crystal growth.

Protocol: Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

  • ¹H and ¹³C NMR: Provides information on the chemical environment of protons and carbons, confirming the connectivity of the molecular structure.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[6]

Crystallization: The Gateway to Diffraction

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening various conditions. The presence of multiple hydrogen bonding groups in 2-amino-2-(4-methoxyphenyl)butanamide suggests a strong propensity for crystallization.

Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to supersaturation and crystal growth.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization. This is the premier technique for protein crystallization and is highly effective for small molecules as well.[7]

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is poorly soluble. Crystals form at the interface where slow mixing occurs.

Rationale for Solvent Selection

The choice of solvent is critical. Solvents that engage in hydrogen bonding (e.g., alcohols) can compete with the molecule's own hydrogen bonding network, potentially leading to different crystal forms (polymorphs). A screening process using a range of solvents with varying polarities is the most effective strategy.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can be performed.[1]

G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head, often cryo-cooled in a stream of nitrogen gas (e.g., at 100 K) to minimize radiation damage and thermal motion.

  • Data Collection: The crystal is rotated in a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[1] The symmetry of the diffraction pattern reveals the crystal system and space group.

  • Data Processing: Specialized software is used to integrate the intensities of the thousands of measured reflections and apply corrections for experimental factors. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the intensities are measured, but the phase information is lost.

  • Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between intensities to determine initial phase estimates, leading to a preliminary electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are adjusted using a least-squares minimization process to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This iterative process continues until the model converges.

Structural Interpretation and Implications for Drug Development

The final refined crystal structure provides a wealth of information. The following data would be expected from a successful analysis of 2-amino-2-(4-methoxyphenyl)butanamide.

Hypothetical Crystallographic Data

The following table summarizes the type of data generated from a crystallographic experiment, presented here as a plausible, hypothetical result for the target compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₁₆N₂O₂Confirms the elemental composition of the crystallized molecule.
Formula Weight208.26 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[1]
Space GroupP2₁/cA common space group for chiral molecules, indicating a centrosymmetric packing of racemic pairs.
a, b, c (Å)a=8.5, b=12.1, c=11.5Dimensions of the unit cell.
α, β, γ (°)α=90, β=105.2, γ=90Angles of the unit cell.
Volume (ų)1135Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the final model; lower is better.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.
Analysis of Intermolecular Interactions

The true power of crystallography lies in revealing the non-covalent interactions that define the solid state. For 2-amino-2-(4-methoxyphenyl)butanamide, one would meticulously analyze:

  • Hydrogen Bonding: The primary amino group (N-H donors) and the amide group (N-H donor and C=O acceptor) are expected to form a robust network of hydrogen bonds. These interactions are critical for crystal stability and can significantly impact solubility and dissolution rates. One might observe dimers formed via amide-amide hydrogen bonds or extended chains linking molecules throughout the lattice.[8][9]

  • π-π Stacking: The methoxyphenyl ring could engage in stacking interactions with neighboring rings, contributing to the overall packing energy.

  • Van der Waals Forces: These weaker forces, involving the ethyl group and other parts of the molecule, fill the remaining space and contribute to the density of the crystal.

Implications in a Pharmaceutical Context
  • Polymorphism: Does the molecule crystallize in different forms under different conditions? Each polymorph is a distinct solid-state entity with its own unique properties (e.g., melting point, solubility, stability). Crystallography is the only technique that can definitively identify and characterize different polymorphs.[2]

  • Solubility and Bioavailability: The strength of the intermolecular interactions in the crystal lattice must be overcome for the drug to dissolve. A structure with extremely strong hydrogen bonding might exhibit lower solubility. This knowledge allows for targeted formulation strategies or the design of salts/co-crystals to disrupt this packing and improve dissolution.

  • Rational Drug Design: The determined conformation of the molecule in the solid state can provide clues about its low-energy, bioactive conformation. When co-crystallized with its target protein, the precise binding mode is revealed, highlighting the key interactions responsible for its activity and guiding the design of more potent and selective analogs.[4][7]

Conclusion

The structural analysis of 2-amino-2-(4-methoxyphenyl)butanamide, as outlined in this guide, represents a critical path in the preclinical development of a new chemical entity. It is a multi-disciplinary effort that combines synthetic chemistry, analytical spectroscopy, and the powerful technique of X-ray diffraction. The resulting atomic-resolution model is not an endpoint but a starting point for informed decision-making in medicinal chemistry, formulation science, and intellectual property protection. By adhering to a rigorous, self-validating workflow, researchers can unlock the structural secrets of a molecule and accelerate its journey from the laboratory to the clinic.

References

  • Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9). Retrieved from [Link]

  • Maharramov, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Google Patents. (n.d.). CN105198768B - A kind of synthetic method of 2 amino-butanamide.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal. Available at: [Link]

  • Maharramov, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. AVESİS. Available at: [Link]

  • PubChem. (n.d.). 4-amino-2-ethyl-N-(3-methoxyphenyl)butanamide. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]

  • Gurbanov, A. V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ChemBK. (2024). Butanamide, 2-amino-,(2S)-. Retrieved from [Link]

  • Babine, R. E., & Bleckman, T. M. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link]

  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Al-Ostath, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Properties of α,α-Disubstituted Amino Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical properties of α,α-disubstituted amino amides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Their unique structural features, arising from the presence of a quaternary carbon atom at the α-position, impart distinct reactivity and conformational constraints that are highly valuable in the design of novel therapeutics and functional biomolecules.

Introduction: The Significance of Steric Hindrance and Conformational Rigidity

α,α-Disubstituted amino amides are derivatives of α,α-disubstituted amino acids, which are non-proteinogenic amino acids where the α-hydrogen is replaced by an additional substituent.[1] This seemingly simple modification has profound consequences for the molecule's chemical behavior and three-dimensional structure. The presence of two substituents at the α-carbon introduces significant steric hindrance, which in turn restricts the conformational freedom around the α-carbon.[1][2] This inherent rigidity is a key attribute exploited in drug design to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[3][4]

Furthermore, the incorporation of these sterically hindered amino acid derivatives into peptides can induce and stabilize specific secondary structures, such as helices and turns, and increase resistance to enzymatic degradation by proteases.[5][6] This guide will delve into the core chemical properties of α,α-disubstituted amino amides, providing insights into their synthesis, reactivity, and the conformational behavior that underpins their utility in modern medicinal chemistry.

Synthetic Strategies for Accessing α,α-Disubstituted Amino Amides

The construction of the sterically demanding quaternary α-carbon of α,α-disubstituted amino amides presents a synthetic challenge.[3][4] However, several robust methods have been developed to access these valuable building blocks.

The Strecker Synthesis: A Classic Approach

A modification of the classic Strecker amino acid synthesis provides a direct route to α,α-disubstituted amino acids, which can then be converted to the corresponding amides.[7][8] This method involves the reaction of a ketone with an amine (or ammonia) and a cyanide source, typically followed by hydrolysis of the resulting α-aminonitrile.[9][10]

Experimental Protocol: Strecker Synthesis of an α,α-Disubstituted Amino Acid

  • Imine Formation: A ketone is reacted with an amine (e.g., ammonia or a primary amine) in a suitable solvent to form an imine intermediate.[9] The removal of water, often facilitated by a dehydrating agent, drives the equilibrium towards imine formation.

  • Cyanide Addition: A cyanide source, such as hydrogen cyanide or a cyanide salt, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[7]

  • Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the α,α-disubstituted amino acid.[9]

  • Amide Formation: The resulting amino acid can be converted to the desired amino amide through standard peptide coupling reactions.

Strecker_Synthesis Ketone Ketone Imine Imine Ketone->Imine + Amine - H₂O Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Cyanide->Aminonitrile AminoAcid α,α-Disubstituted Amino Acid Aminonitrile->AminoAcid Hydrolysis AminoAmide α,α-Disubstituted Amino Amide AminoAcid->AminoAmide Amide Coupling Ugi_Reaction cluster_reactants Reactants Ketone Ketone Product α,α-Disubstituted α-Acylamino Amide Ketone->Product Amine Amine Amine->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Isocyanide Isocyanide Isocyanide->Product Conformational_Influence Disubstitution α,α-Disubstitution StericHindrance Steric Hindrance Disubstitution->StericHindrance RestrictedConformation Restricted Conformational Freedom StericHindrance->RestrictedConformation SecondaryStructure Induction of Secondary Structure (e.g., Helices) RestrictedConformation->SecondaryStructure ProteolyticStability Increased Proteolytic Stability RestrictedConformation->ProteolyticStability EnhancedBioactivity Enhanced Bioactivity RestrictedConformation->EnhancedBioactivity

Sources

Technical Whitepaper: Pharmacophore Exploration of 4-Methoxyphenyl Butanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-(4-methoxyphenyl)butanamide Scaffolds

Executive Summary

The


-(4-methoxyphenyl)butanamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile linker between lipophilic aliphatic chains and electron-rich aromatic systems. While often utilized as a synthetic intermediate, this specific pharmacophore exhibits distinct biological activities in its own right, particularly in dermatology (melanogenesis inhibition)  and neurology (TRPV1 modulation) .

This technical guide provides a comprehensive analysis of the molecule's structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways. It is designed for researchers seeking to optimize this scaffold for drug discovery campaigns targeting hyperpigmentation disorders or neuropathic pain.

Chemical Foundation & SAR Analysis

Molecule Identity:


-(4-methoxyphenyl)butanamide
CAS:  5461-85-8
Molecular Formula: 

MW: 193.24 g/mol
Pharmacophoric Deconstruction

The molecule functions as a bioisostere for several natural products, including capsaicinoids and tyrosine derivatives. Its activity is governed by three distinct structural domains:

DomainStructural FeatureBiological Function
Head Group 4-Methoxyphenyl (

-Anisidine)
Mimics the tyrosine phenol ring; the methoxy group acts as a hydrogen bond acceptor and prevents rapid oxidation compared to a free phenol.
Linker Amide Bond (

)
Provides hydrogen bond donor/acceptor sites critical for protein binding (e.g., Serine proteases or Tyrosinase active sites).
Tail Butyl Chain (

Alkyl)
Confers lipophilicity (

), facilitating membrane permeability and hydrophobic pocket occupation in enzymes.

Therapeutic Vector A: Melanogenesis Inhibition

The primary application of 4-methoxyphenyl amides is the inhibition of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme that catalyzes the oxidation of L-Tyrosine to L-DOPA and subsequently to Dopaquinone.

  • Substrate Mimicry: The 4-methoxyphenyl group structurally mimics L-Tyrosine.

  • Competitive Inhibition: The molecule binds to the active site but cannot be easily oxidized due to the methylation of the para-oxygen, effectively stalling the enzymatic turnover.

  • Data Insight: Derivatives with a 4-methoxy group often show superior stability compared to 4-hydroxy variants, though sometimes lower immediate potency. However, metabolic demethylation in vivo can release the active phenol species locally.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the melanogenesis cascade by the inhibitor.

TyrosinaseInhibition Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosine->Tyrosinase Substrate Dopa L-DOPA Tyrosinase->Dopa Hydroxylation Quinone Dopaquinone Tyrosinase->Quinone Inhibitor N-(4-methoxyphenyl) butanamide Inhibitor->Tyrosinase Competitive Binding Dopa->Tyrosinase Oxidation Melanin Eumelanin (Pigmentation) Quinone->Melanin Spontaneous Polymerization

Figure 1: Mechanism of Tyrosinase inhibition. The amide derivative competes with L-Tyrosine for the copper-active site, preventing Dopaquinone formation.

Therapeutic Vector B: TRPV1 Modulation (Analgesia)

The butanamide chain renders this molecule a structural analog of Capsaicin (8-methyl-N-vanillyl-6-nonenamide).

Mechanism: The "Short-Chain" Effect
  • TRPV1 Agonism: The amide linker and aromatic head are essential for binding to the Vanilloid Receptor 1 (TRPV1).

  • Desensitization: While capsaicin (C9 tail) is a potent agonist causing burning pain followed by desensitization, shortening the tail to a butyl group (C4) typically reduces pungency while retaining the ability to modulate the channel.

  • Therapeutic Utility: These "non-pungent" analogs are investigated for neuropathic pain relief, as they can desensitize nociceptors without the intense initial irritation of capsaicin.

TRPV1 Activation Workflow

TRPV1_Pathway Ligand 4-Methoxyphenyl Butanamide TRPV1_Closed TRPV1 Channel (Closed State) Ligand->TRPV1_Closed Binds Intracellularly TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Desensitization Receptor Desensitization Ca_Influx->Desensitization Feedback Loop Analgesia Analgesia (Pain Relief) Desensitization->Analgesia Signal Dampening

Figure 2: TRPV1 modulation pathway. Ligand binding induces calcium influx, triggering a refractory period (desensitization) that results in analgesia.

Validated Synthetic Protocols

To ensure reproducibility and high purity, two distinct synthetic routes are recommended.

Method A: Schotten-Baumann Acylation (High Throughput)

Best for: Rapid synthesis of gram-scale quantities.

Reagents:

  • 
    -Anisidine (1.0 eq)
    
  • Butanoyl Chloride (1.1 eq)[1]

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Preparation: Dissolve

    
    -anisidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add 
    
    
    
    (12 mmol) and cool to 0°C using an ice bath. Why? Cooling prevents exothermic runaway and minimizes di-acylation side products.
  • Addition: Add butanoyl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.[1]

    
     (to remove acid), then Brine.[2]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
    
Method B: EDC/HOBt Coupling (Green/Sensitive)

Best for: Derivatives with acid-sensitive functional groups.

Reagents:

  • Butyric Acid (1.0 eq)

  • 
    -Anisidine (1.0 eq)
    
  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)[1]

  • DMF (Solvent)[1]

Protocol:

  • Activation: Dissolve butyric acid in DMF. Add EDC and HOBt. Stir for 30 mins at RT to form the active ester.

  • Coupling: Add

    
    -anisidine. Stir for 12-18 hours at RT.
    
  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and LiCl solution.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: p-Anisidine Choice Select Method Start->Choice RouteA Route A: Acid Chloride (Base: Et3N, 0°C) Choice->RouteA RouteB Route B: EDC/HOBt (Activation Step) Choice->RouteB InterA Nucleophilic Attack (Tetrahedral Intermediate) RouteA->InterA Product Crude Amide InterA->Product InterB Active Ester Formation RouteB->InterB InterB->Product Workup Acid/Base Wash (Remove SM) Product->Workup Final Pure N-(4-methoxyphenyl) butanamide Workup->Final

Figure 3: Decision tree for synthetic routes. Route A is preferred for simple derivatives; Route B for complex analogs.

Analytical Characterization Data

Expected spectroscopic values for validation:

TechniqueParameterExpected ValueAssignment
1H NMR

(ppm)
9.92 (s, 1H)Amide -NH (broad, solvent dependent)
7.45 (d, 2H)Aromatic H (ortho to amide)
6.85 (d, 2H)Aromatic H (ortho to methoxy)
3.78 (s, 3H)Methoxy

2.30 (t, 2H)

-Methylene (

)
1.70 (m, 2H)

-Methylene
0.98 (t, 3H)Terminal Methyl
IR

(

)
3290N-H Stretch
1650-1660C=O[3][4] Stretch (Amide I)
1240C-O Stretch (Ether)

References

  • Tyrosinase Inhibition

    • Title: Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics.
    • Source: N
    • URL:[Link]

  • TRPV1 Modulation

    • Title: Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1)
    • Source: ACS Chemical Neuroscience / PubMed.
    • URL:[Link]

  • Cytotoxicity Studies

    • Title: Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide deriv
    • Source: PubMed Central.
    • URL:[Link]

  • Synthetic Methodology (Schotten-Baumann)

    • Title: Synthesis of Butanamide, N-phenyl- Protocol.
    • Source: BenchChem Technical Support.[1]

  • Green Synthesis

    • Title: A novel green route for the synthesis of N-phenylacetamides... using Candida parapsilosis.[5]

    • Source: Royal Society of Chemistry.[5]

    • URL:[Link]

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In-Depth Technical Guide: Elucidating the Potential Biological Activity of 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 2-amino-2-(4-methoxyphenyl)butanamide. Due to the limited currently available data on this specific molecule, this document leverages established methodologies for characterizing structurally related compounds, particularly substituted phenethylamines. By outlining a systematic approach encompassing computational modeling, in vitro assays, and in vivo studies, this guide serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and other new chemical entities. The protocols and strategies detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data, thereby accelerating the drug discovery and development process.

Introduction and Structural Rationale

2-amino-2-(4-methoxyphenyl)butanamide belongs to the broad class of substituted phenethylamines, organic compounds featuring a phenethylamine core structure.[1] The defining characteristic of this class is a phenyl ring connected to an amino group via a two-carbon sidechain.[1] Variations in substituents on the phenyl ring, sidechain, or amino group give rise to a wide array of pharmacological activities.[1] Many substituted phenethylamines are psychoactive drugs, acting as central nervous system stimulants, hallucinogens, or entactogens.[1]

The structure of 2-amino-2-(4-methoxyphenyl)butanamide, with its 4-methoxy substitution on the phenyl ring, suggests a potential interaction with monoaminergic systems, a common feature of methoxy-substituted phenethylamines.[2] These compounds are known to interact with serotonin, dopamine, and norepinephrine transporters and receptors.[2][3] For instance, many methoxyphenethylamines with substitutions at the 2- and 5-positions of the phenyl ring are serotonin 5-HT2A receptor agonists and exhibit psychedelic properties.[2] Therefore, a primary focus of this guide will be the evaluation of the subject compound's effects on these key neurotransmitter systems.

In Silico ADMET Profiling

Prior to embarking on extensive and resource-intensive laboratory experiments, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial first step.[4] Computational ADMET modeling allows for the early identification of potential pharmacokinetic and toxicological issues, thereby reducing the risk of late-stage drug development failure.[4][5] Various software tools and online platforms are available for predicting a compound's drug-likeness and potential liabilities.[4] This early assessment helps to prioritize resources for the most promising candidates.[4]

Table 1: Key In Silico ADMET Parameters and Their Significance

ParameterSignificance in Drug Discovery
Absorption Predicts the extent and rate of drug entry into the bloodstream.
Distribution Estimates how a drug is distributed throughout the body's tissues and fluids.
Metabolism Foresees the biotransformation of the drug by enzymes, primarily in the liver.
Excretion Predicts the pathways and rate of elimination of the drug and its metabolites from the body.
Toxicity Assesses the potential for adverse effects and identifies potential safety concerns early on.

In Vitro Assessment of Biological Activity

In vitro assays provide the first experimental evidence of a compound's biological activity and are essential for determining its mechanism of action at the molecular level. For a compound with the structural characteristics of 2-amino-2-(4-methoxyphenyl)butanamide, the primary focus of in vitro testing should be on its interaction with monoamine transporters and receptors.

Monoamine Transporter Interaction Assays

High-affinity monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are critical targets for many psychoactive compounds.[3] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse and subsequent downstream effects.

2.1.1. Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific transporter. These assays utilize a radiolabeled ligand that is known to bind to the target transporter. The test compound is then introduced to compete with the radioligand for binding.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize human embryonic kidney (HEK) cells transfected to express the human SERT, DAT, or NET.

  • Cell Preparation: On the day of the experiment, wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

  • Incubation: Incubate the cells with a constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT, or [3H]-nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

2.1.2. Neurotransmitter Uptake Inhibition Assays

These assays directly measure the ability of a compound to block the uptake of neurotransmitters into cells expressing the corresponding transporter.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Use transporter-transfected HEK cells as described above.[6]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or a vehicle control.[3]

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine).[3]

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.[6]

G Protein-Coupled Receptor (GPCR) Activation Assays

Many substituted phenethylamines are known to be agonists or antagonists at various GPCRs, particularly serotonin receptors like 5-HT2A.[7][8]

2.2.1. Calcium Flux Assays

Activation of certain GPCRs, such as the 5-HT2A receptor, leads to an increase in intracellular calcium levels. Calcium flux assays measure this change in real-time.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Use cells stably expressing the target GPCR (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[9]

  • Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50 value).[9]

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters.[10] Inhibition of these enzymes can lead to increased neurotransmitter levels. Bioluminescent assays are a sensitive and efficient method for measuring MAO activity.[11]

Experimental Protocol: MAO-Glo™ Assay

  • Reaction Setup: In a multi-well plate, combine the MAO enzyme (MAO-A or MAO-B), a luminogenic MAO substrate, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Detection: Add a Luciferin Detection Reagent to stop the MAO reaction and initiate a light-producing reaction.[11]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence compared to the control indicates MAO inhibition. Calculate the IC50 value.

in_vitro_workflow cluster_screening In Vitro Screening Cascade start 2-amino-2-(4-methoxyphenyl)butanamide admet In Silico ADMET Profiling start->admet transporter Monoamine Transporter Interaction Assays admet->transporter receptor GPCR Activation Assays admet->receptor mao MAO Inhibition Assay admet->mao binding Radioligand Binding (SERT, DAT, NET) transporter->binding uptake Uptake Inhibition ([3H]-5-HT, [3H]-DA, [3H]-NE) transporter->uptake calcium Calcium Flux (e.g., 5-HT2A) receptor->calcium maoglo Bioluminescent MAO-Glo™ Assay mao->maoglo data Data Analysis (IC50, EC50, Ki) binding->data uptake->data calcium->data maoglo->data

Caption: A typical in vitro screening workflow for a novel psychoactive compound.

In Vivo Assessment of Biological Activity

In vivo studies are essential to understand the overall pharmacological effects of a compound in a living organism.[12] These studies provide insights into a compound's behavioral effects, pharmacokinetics, and potential therapeutic applications. Phenotypic drug discovery, which relies on observing changes in animal behavior, is a powerful approach for identifying compounds with novel mechanisms of action.[13][14]

Rodent Behavioral Assays

A battery of behavioral assays in rodents can be used to characterize the psychostimulant, reinforcing, and rewarding properties of a novel compound.[15]

Table 2: Key In Vivo Behavioral Assays and Their Endpoints

AssayPrimary Endpoint(s)Potential Interpretation
Locomotor Activity Horizontal and vertical movementMeasures stimulant or sedative effects.[15]
Conditioned Place Preference (CPP) Time spent in drug-paired chamberAssesses rewarding or aversive properties.[15]
Drug Discrimination Lever pressing on the drug-appropriate leverEvaluates subjective effects similar to known drugs.[12]
Self-Administration Rate of drug infusionsMeasures reinforcing properties and abuse potential.[15]
Microdialysis

Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This provides a direct measure of a compound's effect on neurotransmitter release and reuptake.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex).

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.

in_vivo_workflow cluster_invivo In Vivo Evaluation Pipeline start Promising Candidate from In Vitro Screening behavior Rodent Behavioral Assays start->behavior microdialysis In Vivo Microdialysis start->microdialysis locomotor Locomotor Activity behavior->locomotor cpp Conditioned Place Preference behavior->cpp self_admin Self-Administration behavior->self_admin neurochem Neurochemical Analysis (HPLC-ED) microdialysis->neurochem pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling self_admin->pkpd neurochem->pkpd tox Toxicology Studies pkpd->tox decision Go/No-Go Decision for Further Development tox->decision

Caption: A streamlined workflow for the in vivo characterization of a novel compound.

Synthesis and Characterization

While the primary focus of this guide is on biological evaluation, a brief overview of a potential synthetic route for 2-amino-2-(4-methoxyphenyl)butanamide and related butanamides is relevant. A general method for synthesizing 2-amino-butanamides involves the amination of a 2-chlorobutanoyl chloride intermediate, which can be prepared from 2-chlorobutyric acid.[16] The synthesis of N-substituted butanamides often involves a multi-step process starting from a protected 4-aminobutanoic acid, followed by amide coupling and deprotection.[17] The structural confirmation of the final compound would be achieved through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[18][19]

Conclusion and Future Directions

The systematic approach outlined in this technical guide provides a robust framework for the comprehensive evaluation of the potential biological activity of 2-amino-2-(4-methoxyphenyl)butanamide. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently characterize the pharmacological profile of this and other novel chemical entities. The data generated from these studies will be critical for determining the compound's mechanism of action, therapeutic potential, and safety profile, ultimately guiding decisions on its further development as a potential therapeutic agent. Future research should also explore the synthesis and evaluation of related analogs to establish structure-activity relationships (SAR) and optimize for desired pharmacological properties.

References

  • Wikipedia. (2023, December 29). Substituted phenethylamine. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(11), 861-880. Retrieved from [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Retrieved from [Link]

  • Lee, H. C., Lee, S. Y., Kim, J. H., & Kim, H. S. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Psychopharmacology, 237(10), 3049-3061. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Retrieved from [Link]

  • Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Substituted methoxyphenethylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Translational In Vivo Assays in Behavioral Biology. PMC. Retrieved from [Link]

  • Kinser, R. (2019). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 569-577. Retrieved from [Link]

  • Shao, L., Campbell, U., Fang, K., Powell, A. N., Campbell, J. E., Jones, P. G., ... & Spear, K. L. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(6), 1093-1101. Retrieved from [Link]

  • PsychoGenics. (n.d.). Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Advances in Pharmacology, 93, 243-274. Retrieved from [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

  • Parnham, M. J., & Nijkamp, F. P. (1998). Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 48(10), 987-992. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198768B - A kind of synthetic method of 2 amino-butanamide.
  • Ali, S., Saeed, A., Abbas, N., Shahid, M., & Seo, S. Y. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1803. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide (CAS: 1184155-50-7), a privileged


-disubstituted amino acid amide scaffold. This structural motif serves as a critical intermediate in the development of analgesic and anticonvulsant therapeutics.

Unlike simple


-amino acids, the construction of this molecule requires the formation of a quaternary carbon center adjacent to an electron-rich aromatic ring. This guide prioritizes a Strecker Synthesis  followed by Controlled Acid Hydrolysis , a route selected for its atom economy and scalability compared to the Bucherer-Bergs pathway (which favors the free acid).
Key Process Features
  • Scalability: Designed for multi-gram to kilogram batches.

  • Atom Economy: Direct conversion of the nitrile intermediate to the amide, avoiding the acid-ester-amide protection/deprotection cycle.

  • Safety: Integrated cyanide management and exotherm control strategies.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the quaternary center via nucleophilic addition of cyanide to the ketimine generated in situ from 4'-methoxypropiophenone.

Retrosynthesis Target 2-Amino-2-(4-methoxyphenyl)butanamide (Target Molecule) Intermediate 2-Amino-2-(4-methoxyphenyl)butanenitrile (Aminonitrile Intermediate) Target->Intermediate Partial Hydrolysis (H2SO4) SM1 1-(4-Methoxyphenyl)propan-1-one (4'-Methoxypropiophenone) Intermediate->SM1 Strecker Reaction Reagents NH3 / NH4Cl / NaCN Intermediate->Reagents

Figure 1: Retrosynthetic logic prioritizing the Strecker pathway for direct amide access.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2-(4-methoxyphenyl)butanenitrile (Strecker Reaction)

Objective: Formation of the quaternary


-aminonitrile.
Challenge:  Aromatic ketones are sterically hindered and less electrophilic than aldehydes. The reaction requires saturation with ammonia and extended time or slight pressure to drive the equilibrium toward the ketimine.
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4'-Methoxypropiophenone 164.201.0Substrate
Ammonium Chloride 53.492.0Ammonia Source/Buffer
Sodium Cyanide 49.011.2Nucleophile
Ammonia (7N in MeOH) 17.035.0Solvent/Reagent
Methanol 32.04-Co-solvent
Step-by-Step Methodology
  • Preparation (Safety Critical): Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is immediately available.

  • Charging: To a pressure-rated glass vessel (e.g., heavy-wall pressure tube or autoclave), add 4'-methoxypropiophenone (1.0 equiv) and Ammonium Chloride (2.0 equiv).

  • Solvation: Add 7N Ammonia in Methanol (5-10 volumes relative to ketone mass). Stir until the ketone is dissolved.

  • Activation: Add Sodium Cyanide (1.2 equiv) in a single portion. Note: NaCN dissolves slowly.

  • Reaction: Seal the vessel and heat to 55–60 °C for 24–48 hours.

    • Mechanism Check: The elevated temperature and sealed environment prevent ammonia loss, favoring the imine formation which is the rate-limiting step for ketones.

  • Work-up:

    • Cool the reaction to room temperature.[1]

    • Cyanide Destruction: Carefully pour the mixture into a stirring solution of 10% NaOCl (bleach) and NaOH (pH > 10) to quench unreacted cyanide (oxidative destruction). Stir for 1 hour.

    • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

    • Washing: Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude aminonitrile is often an oil that solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary, or proceed directly to hydrolysis if purity is >90% by HPLC.

Protocol B: Controlled Hydrolysis to 2-Amino-2-(4-methoxyphenyl)butanamide

Objective: Selective hydration of the nitrile to the amide without over-hydrolysis to the carboxylic acid. Mechanism: Acid-catalyzed hydration via the imidic acid intermediate.

Materials & Stoichiometry
ReagentRoleConditions
Aminonitrile (from Step A) SubstrateSolid/Oil
Sulfuric Acid (Conc. 98%) Reagent/Solvent3-5 mL per gram of substrate
Ammonium Hydroxide (28%) Neutralizationq.s. to pH 8-9
Ice/Water QuenchExcess
Step-by-Step Methodology
  • Acid Charge: Place Concentrated H2SO4 in a round-bottom flask. Cool to 0–5 °C using an ice bath.

  • Addition: Add the Aminonitrile portion-wise to the stirring acid.

    • Exotherm Alert: The addition is exothermic. Maintain internal temperature < 20 °C to prevent decomposition or over-hydrolysis.

  • Reaction:

    • Once addition is complete, remove the ice bath.

    • Stir at Room Temperature (20–25 °C) for 12–18 hours.

    • Monitoring: Monitor by TLC or HPLC. The nitrile peak (approx. 2230 cm⁻¹ IR) should disappear. If reaction is sluggish, warm gently to 40 °C, but do not exceed 50 °C to avoid acid formation.

  • Quench & Isolation:

    • Pour the viscous reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

    • Neutralization: Slowly add NH4OH (or 50% NaOH) with vigorous stirring, keeping the temperature < 20 °C, until pH reaches 8–9. The product typically precipitates as a white solid at this stage.

  • Filtration: Filter the solid precipitate.

  • Purification: Wash the cake with cold water. Recrystallize from Isopropanol or Ethanol/Water to obtain the pure amide.

Process Safety & Hazard Management

Cyanide Handling (Step A)
  • Engineering Controls: All weighing and handling of NaCN must occur in a certified fume hood.

  • pH Control: Never allow NaCN to contact acid. The reaction mixture in Step A is buffered by ammonia (basic), preventing HCN evolution.

  • Waste: All aqueous waste from Step A must be treated with bleach (NaOCl) at pH > 10 before disposal to oxidize cyanide to cyanate.

Exotherm Control (Step B)
  • The hydration of nitriles in conc. H2SO4 is highly exothermic.

  • Scale-up Rule: For batches >50g, use a jacketed reactor with active cooling. Add the nitrile as a solution in a minimal amount of glacial acetic acid if the solid addition is difficult to meter.

Analytical Validation

Expected Data for 2-Amino-2-(4-methoxyphenyl)butanamide:

  • Physical State: White to off-white crystalline solid.[2]

  • IR (ATR):

    • 3300–3400 cm⁻¹ (Primary Amide N-H stretch, doublet).

    • 1660–1690 cm⁻¹ (Amide C=O stretch).

    • Absence of 2230 cm⁻¹ (Nitrile).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.3–7.4 (d, 2H, Ar-H).
      
    • 
       6.9–7.0 (d, 2H, Ar-H).
      
    • 
       6.8–7.2 (br s, 2H, CONH2).
      
    • 
       3.75 (s, 3H, OCH3).
      
    • 
       2.0–2.2 (br s, 2H, NH2 - amine).
      
    • 
       1.8–2.0 (m, 2H, CH2 of ethyl group).
      
    • 
       0.7–0.8 (t, 3H, CH3 of ethyl group).
      

References

  • Strecker Synthesis Overview

    • Strecker Amino Acid Synthesis.[3][4][5][6][7][8] Wikipedia. Available at: [Link][8]

  • Nitrile Hydrolysis Method

    • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry.[9] (Contextual grounding for H2SO4 hydrolysis).

  • Scalable Alpha-Amino Amide Synthesis

    • Paulsen, M. H., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides.[10] RSC Advances. Available at: [Link]

  • Target Molecule Identification

Sources

Strecker synthesis conditions for 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide , a privileged scaffold in medicinal chemistry often found in analgesic and anticonvulsant development. Unlike the synthesis of simple amino acids, the preparation of


-disubstituted amino amides from ketones (specifically propiophenones) presents steric and electronic challenges.

This protocol utilizes a modified Strecker Synthesis to generate the intermediate


-aminonitrile, followed by a controlled acid-catalyzed hydration  to yield the primary amide without over-hydrolysis to the carboxylic acid.

Target Molecule Profile:

  • IUPAC Name: 2-amino-2-(4-methoxyphenyl)butanamide

  • Molecular Weight: 208.26 g/mol

  • Key Structural Features: Quaternary

    
    -carbon, primary amine, primary amide, electron-rich aromatic ring.
    

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two distinct phases.[1][2] The steric bulk of the ethyl group and the electron-donating nature of the 4-methoxy group on the ketone precursor (4-methoxypropiophenone) require optimized conditions to drive the equilibrium toward the aminonitrile.

Mechanistic Pathway (Graphviz)

StreckerMechanism cluster_0 Phase 1: Strecker Reaction cluster_1 Phase 2: Hydrolysis Ketone 4-Methoxypropiophenone Imine Ketimine Intermediate (Transient) Ketone->Imine NH4Cl / NH3 (Imine Formation) Nitrile 2-amino-2-(4-methoxyphenyl) butanenitrile Imine->Nitrile NaCN (Nucleophilic Attack) Amide 2-amino-2-(4-methoxyphenyl) butanamide (Target) Nitrile->Amide Conc. H2SO4 (Controlled Hydration)

Figure 1: Mechanistic pathway from ketone precursor to target amino amide.[1][2]

Experimental Protocol

Phase 1: Synthesis of 2-amino-2-(4-methoxyphenyl)butanenitrile

Objective: Convert 4-methoxypropiophenone to the


-aminonitrile.
Challenge:  Ketones are less electrophilic than aldehydes. The methoxy group further deactivates the carbonyl. High concentrations of ammonia and prolonged reaction times are required.
Materials & Reagents
ReagentEquiv.[3][4][5][6][7][8]Role
4-Methoxypropiophenone 1.0Substrate
Ammonium Chloride (

)
2.0Amine Source / Buffer
Sodium Cyanide (

)
2.0Cyanide Source
Ammonium Hydroxide (25% aq) 4.0Solvent / Equilibrium Driver
Methanol (MeOH) SolventCo-solvent for solubility
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (2.0 equiv) in a mixture of ammonium hydroxide (4.0 equiv) and methanol (ratio 1:1 v/v).

  • Substrate Addition: Add 4-methoxypropiophenone (1.0 equiv) to the reaction mixture.

    • Note: The ketone may not dissolve immediately. Vigorous stirring is essential.

  • Cyanide Addition (SAFETY CRITICAL): Carefully add sodium cyanide (2.0 equiv) to the mixture.

    • Safety: Perform this step in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.

  • Reaction: Seal the flask tightly (or use a pressure tube if available to retain ammonia). Stir at 40–50°C for 24–48 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The ketone spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (approx. 3x reaction volume).

    • Extract with Ethyl Acetate (3x).[5]

    • Wash the combined organic layers with Brine (sat.[4][5] NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[9]
      
  • Purification: The crude aminonitrile is often an oil or low-melting solid. If necessary, purify via flash column chromatography (Silica gel, Gradient: 10% -> 30% EtOAc in Hexanes).

Phase 2: Chemoselective Hydrolysis to the Amide

Objective: Hydrolyze the nitrile group (-CN) to the primary amide (-CONH2) without converting it to the carboxylic acid. Method: Rigid Acid Catalysis (Ritter-type conditions). Basic hydrolysis (


) is risky due to potential side reactions with the free amine. Concentrated sulfuric acid is the industry standard for this transformation.
Materials
ReagentRole

-Aminonitrile (from Phase 1)
Substrate
Sulfuric Acid (

), conc. (98%)
Reagent & Solvent
Ice/Water Quenching agent
Ammonium Hydroxide (

)
Neutralization
Step-by-Step Procedure
  • Setup: Place conc.

    
      (approx. 3 mL per gram of nitrile) in a round-bottom flask. Cool to 0–5°C  in an ice bath.
    
  • Addition: Add the

    
    -aminonitrile  portion-wise to the stirring acid. Ensure the temperature does not spike above 20°C.
    
    • Observation: The mixture may become viscous.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 10–18 hours .

    • Mechanism:[1][2][8][10][11][12][13][14][15] The nitrile nitrogen is protonated, followed by water attack (from trace water or upon quenching) to form the imidate, which tautomerizes to the amide.

  • Quenching: Pour the reaction mixture slowly onto crushed ice .

  • Neutralization: Carefully basify the solution to pH ~9-10 using conc. Ammonium Hydroxide or 50% NaOH solution .

    • Caution: This is highly exothermic. Add base slowly with external cooling.

  • Isolation:

    • The product often precipitates as a white/off-white solid upon neutralization. Filter the solid.

    • If no precipitate forms, extract with Dichloromethane (DCM) (3x).

  • Purification: Recrystallize from Ethanol/Water or Isopropanol .

Analytical Validation

Confirm the identity of 2-amino-2-(4-methoxyphenyl)butanamide .

TechniqueExpected Signal / Characteristic
IR Spectroscopy 3300-3400 cm⁻¹ : Primary Amine/Amide N-H stretches (doublets).1660-1690 cm⁻¹ : Amide C=O stretch (strong).2200 cm⁻¹ : Absence of Nitrile peak (confirms conversion).
¹H NMR (DMSO-d₆)

0.7 (t, 3H):
Methyl of ethyl group.

1.8-2.1 (m, 2H):
Methylene of ethyl group (diastereotopic).

3.7 (s, 3H):
Methoxy group.

6.8-7.4 (dd, 4H):
Para-substituted aromatic system.

7.0-7.5 (br s, 2H):
Amide

.
Mass Spectrometry [M+H]⁺ = 209.13 . Look for loss of

(17) or amide fragment.

Workflow Diagram

Workflow Start Start: 4-Methoxypropiophenone Step1 Add NH4Cl, NH4OH, MeOH Stir to dissolve Start->Step1 Step2 Add NaCN (Caution!) Heat 45°C, 24h Step1->Step2 Check1 TLC Check: Ketone consumed? Step2->Check1 Check1->Step2 No Workup1 Extract (EtOAc), Wash, Dry Isolate Aminonitrile Check1->Workup1 Yes Step3 Dissolve Nitrile in Conc. H2SO4 0°C -> RT, 12h Workup1->Step3 Quench Pour onto Crushed Ice Neutralize to pH 9 (NH4OH) Step3->Quench Isolate Filter Precipitate or Extract (DCM) Recrystallize (EtOH) Quench->Isolate Final Target: 2-amino-2-(4-methoxyphenyl)butanamide Isolate->Final

Figure 2: Operational workflow for the two-step synthesis.

Safety & Hazards (Cyanide Management)

  • Cyanide Hazard: NaCN releases highly toxic HCN gas upon contact with acid. NEVER mix the Phase 1 waste streams directly with the Phase 2 acidic waste.

  • Waste Disposal:

    • Cyanide Waste: Treat aqueous cyanide waste with bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate before disposal.

    • Acid Waste: Neutralize separately.

References

  • Strecker, A. (1850).[1][16][17] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795–2828. Link

  • Corson, B. B., et al. (1941). "Alpha-Amino Acids from Ketones". Journal of Organic Chemistry, 6, 39-44. (Foundational work on ketone Strecker conditions).
  • Shaikh, N. S., et al. (2006). "Sulfuric acid catalyzed hydrolysis of alpha-aminonitriles". Tetrahedron Letters, 47, 3033-3035. (Protocol for Nitrile -> Amide).[18][19][5][16][20]

Sources

Application Note: Optimized Derivatization of 2-amino-2-(4-methoxyphenyl)butanamide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of


-disubstituted amino acid amides by Gas Chromatography-Mass Spectrometry (GC-MS) is frequently complicated by high polarity, thermal instability, and steric hindrance. This application note details a robust protocol for the derivatization of 2-amino-2-(4-methoxyphenyl)butanamide  (hereafter referred to as AMB ) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Unlike standard amino acid protocols, the steric bulk of the quaternary 

-carbon in AMB requires optimized incubation conditions to ensure quantitative conversion to the N,N’-bis(trimethylsilyl) derivative. This guide provides mechanistic insights, step-by-step protocols, and troubleshooting frameworks for reproducible quantitation.

Introduction & Chemical Strategy

The Analytical Challenge

Direct injection of AMB into a GC-MS system is not recommended due to two primary factors:

  • Polarity: The primary amine (

    
    ) and primary amide (
    
    
    
    ) groups engage in strong hydrogen bonding, leading to peak tailing, adsorption on the liner, and poor sensitivity.
  • Thermal Instability: At GC inlet temperatures (

    
    ), underivatized 
    
    
    
    -amino amides can undergo thermal degradation (e.g., cyclization or deamidation), yielding ghost peaks.
The Derivatization Strategy: Silylation

To render AMB volatile and stable, active hydrogens on the amine and amide groups must be replaced with trimethylsilyl (TMS) groups.[1][2]

Steric Considerations: AMB possesses a quaternary


-carbon substituted with a 4-methoxyphenyl group and an ethyl group. This creates significant steric hindrance around the primary amine. Standard silylation protocols (e.g., 15 minutes at 

) often result in incomplete derivatization, yielding a mixture of mono-TMS and bis-TMS adducts.

The Solution: We utilize BSTFA + 1% TMCS in Pyridine .

  • BSTFA: The primary silyl donor.

  • TMCS: A catalyst that increases the silyl donor strength (Lewis acid character).

  • Pyridine: Acts as a solvent and an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction to completion.

Reaction Mechanism

The expected major product is the


–bis(TMS)  derivative, where one proton on the amine and one on the amide are replaced. Under forcing conditions, a tris-TMS derivative (involving the imidate tautomer of the amide) may form, but the bis-TMS is the target for robust quantitation.

ReactionScheme Reactant AMB (2-amino-2-(4-methoxyphenyl)butanamide) MW: 208 Process Incubation 75°C, 60 min Solvent: Pyridine Reactant->Process Reagent BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagent->Process Product Bis-TMS Derivative (N,N'-bis(trimethylsilyl)-AMB) MW: ~352 Process->Product -2 H, +2 TMS (+144 amu)

Figure 1: Reaction scheme for the silylation of AMB targeting the Bis-TMS derivative.

Materials and Reagents

ComponentGrade/SpecificationFunction
Target Analyte AMB (>98% Purity)Analytical Standard
Derivatization Reagent BSTFA + 1% TMCSSilylation Agent
Solvent Anhydrous Pyridine (99.8%)Solvent & Acid Scavenger
Internal Standard Eicosane (

) or

-AMB
Quantitation Reference
Drying Agent Nitrogen (

) Gas (Ultra-high purity)
Solvent Evaporation
Vials Amber silanized glass vials (2 mL)Reaction Vessel

Experimental Protocol

Sample Preparation Workflow

Critical Step: Moisture is the primary cause of failure. Ensure all glassware and solvents are strictly anhydrous.

  • Stock Solution: Prepare a 1 mg/mL stock of AMB in Methanol.

  • Aliquot: Transfer 50

    
     of stock into a silanized GC vial.
    
  • Internal Standard: Add 10

    
     of Internal Standard solution (e.g., Eicosane, 100 
    
    
    
    ).
  • Dry: Evaporate to complete dryness under a gentle stream of

    
     at room temperature. Do not apply heat during drying to avoid degrading the underivatized amine.
    
Derivatization Reaction[1][3]
  • Reconstitution: Add 50

    
     Anhydrous Pyridine  to the dried residue. Vortex for 10 seconds to ensure dissolution.
    
  • Reagent Addition: Add 50

    
     BSTFA + 1% TMCS .
    
  • Inert Atmosphere: Flush the vial headspace with

    
     for 5 seconds and immediately cap with a PTFE-lined crimp cap.
    
  • Incubation: Heat the vial at

    
     for 60 minutes .
    
    • Note: The extended time and higher temperature (compared to the standard 15 min @

      
      ) are required to overcome the steric hindrance at the quaternary 
      
      
      
      -carbon.
  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous isooctane or hexane. Do not use methanol or protic solvents.

Workflow Step1 Dry Sample under N2 (Remove all moisture) Step2 Add 50 µL Pyridine (Dissolve residue) Step1->Step2 Step3 Add 50 µL BSTFA + 1% TMCS Step2->Step3 Step4 Incubate @ 75°C for 60 mins (Critical for Sterics) Step3->Step4 Step5 Cool & Inject GC-MS Step4->Step5

Figure 2: Step-by-step derivatization workflow.

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25

)
Standard non-polar phase for TMS derivatives.
Inlet Temp

Ensures rapid volatilization of high MW derivative.
Injection Mode Splitless (1

)
Maximizes sensitivity; purge valve on at 1.0 min.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation.
Oven Program

(1 min)


/min


(5 min)
Fast ramp minimizes thermal stress; high final temp elutes silyl reagents.
Transfer Line

Prevents condensation before MS source.
Ion Source EI (

), 70 eV
Standard Electron Ionization.
Scan Range 40 - 500 amuCovers parent ion and fragments; excludes air/water.

Results & Interpretation

Molecular Weight Calculation
  • Parent AMB (

    
    ):  MW 
    
    
    
    208.26
  • TMS Group (

    
    ):  Adds 72 amu per group.[3]
    
  • Loss of Proton (

    
    ):  Subtracts 1 amu per replacement.
    
  • Net Mass Shift: +71 amu per derivatization site.

Target Derivative: Bis-TMS AMB



Fragmentation Pattern (EI Spectra)

TMS derivatives of


-amino amides exhibit characteristic fragmentation:
  • Molecular Ion (

    
    ): 
    
    
    
    350 (Often weak intensity).
  • M-15 (Loss of Methyl):

    
     335 (Loss of 
    
    
    
    from TMS group).
  • 
    -Cleavage (Base Peak):  Cleavage usually occurs at the most substituted carbon.
    
    • Loss of Ethyl group (

      
      , -29): 
      
      
      
      321.
    • Loss of Amide-TMS group (

      
      ): Major fragment often observed.
      
  • TMS Fragment:

    
     73 (
    
    
    
    ) is ubiquitous in all TMS spectra.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Peak / Low Response Moisture contamination.Dry sample more thoroughly; use fresh ampoule of BSTFA.
Multiple Peaks (MW 278 & 350) Incomplete reaction (Mono-TMS present).Increase incubation time to 90 mins or temp to

. Ensure Pyridine is used.
Tailing Peaks Active sites in liner or column.Change liner (use deactivated wool); trim column; check silylation completeness.
"Ghost" Peaks Septum bleed or reagent degradation.Use high-temp septa; bake out column; check reagent blank.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482. [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2-amino-2-(4-methoxyphenyl)butanamide

Ticket System Status: [ONLINE] Subject: Optimization of Quaternary


-Amino Amide Synthesis
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge

The synthesis of 2-amino-2-(4-methoxyphenyl)butanamide presents a "perfect storm" of synthetic challenges. You are likely encountering low yields (below 40%) due to two converging factors:

  • Electronic Deactivation: The p-methoxy group is a strong electron donor (resonance effect). This reduces the electrophilicity of the ketone carbonyl in your precursor (4'-methoxypropiophenone ), making nucleophilic attack by cyanide/ammonia significantly slower than in unsubstituted analogs.

  • Steric Hindrance: The target contains a quaternary carbon center with a bulky aryl group and an ethyl group. This steric crowding impedes the formation of the aminonitrile intermediate and complicates the hydrolysis step by shielding the nitrile.

This guide replaces standard textbook protocols with field-proven, industrial optimization strategies designed for hindered, electron-rich substrates.

Module 1: The Strecker Reaction (The Bottleneck)

User Issue: "My starting ketone (4'-methoxypropiophenone) remains unreacted or conversion stalls at 50%."

Diagnostic: Standard Strecker conditions (NaCN/NH4Cl in water/ethanol) are insufficient for this substrate. The equilibrium constant for aminonitrile formation is unfavorable due to the deactivated carbonyl.

The Solution: Lewis Acid Catalysis & Anhydrous Conditions Switch from aqueous conditions to a Modified Strecker using Trimethylsilyl Cyanide (TMSCN). This drives the equilibrium forward by trapping the intermediate as a silylated species, preventing the retro-Strecker reaction.

Optimized Protocol (TMSCN Variant)
  • Reagents: 4'-methoxypropiophenone (1.0 eq), TMSCN (1.2 eq), 7M

    
     in MeOH (5.0 eq).
    
  • Catalyst: Zinc Iodide (

    
    ) or Titanium Isopropoxide (
    
    
    
    ) (0.05 - 0.1 eq).
  • Solvent: Anhydrous Methanol or THF.

Step-by-Step:

  • Activation: Dissolve the ketone in anhydrous methanol under

    
    . Add the Lewis Acid catalyst (
    
    
    
    ). Stir for 15 minutes to coordinate the carbonyl oxygen.
  • Ammonia Load: Add the ammonia solution (excess is critical to favor the amine over the cyanohydrin).

  • Cyanation: Add TMSCN dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Critical: Due to the p-OMe group, this reaction may require 48 hours or mild heating (

    
    ) to reach completion.
    
  • Quench: Quench with

    
     to cleave the silyl group, yielding the free aminonitrile.
    

Data Summary: Yield Comparison

MethodReagentsConversion (HPLC)Primary Issue
Standard NaCN,

,

35-45%Stalled equilibrium; Retro-Strecker.
Bucherer-Bergs

, NaCN
60-70%Good conversion, but hydrolysis of hydantoin is harsh.
Modified Strecker TMSCN,

, MeOH
85-92% Irreversible trapping; High Yield.

Module 2: Nitrile Hydrolysis (The Trap)

User Issue: "I am getting the carboxylic acid instead of the amide, or my yield is lost in the aqueous layer."

Diagnostic: Acidic hydrolysis (conc.


) is the standard for unhindered nitriles. However, for your hindered substrate, the harsh conditions required to penetrate the steric shield often drive the reaction all the way to the acid (over-hydrolysis).

The Solution: The Radziszewski Reaction Use Alkaline Hydrogen Peroxide . This reaction is highly selective for stopping at the amide (primary amide) and operates under milder conditions (Basic pH,


).
Optimized Protocol (Radziszewski)
  • Substrate: 2-amino-2-(4-methoxyphenyl)butanenitrile (from Module 1).

  • Reagents: 30%

    
     (5.0 eq), 
    
    
    
    (3.0 eq) or NaOH (1.0 eq).
  • Solvent: DMSO or Ethanol/Water (DMSO is superior for solubility of hindered nitriles).

Step-by-Step:

  • Dissolution: Dissolve the crude aminonitrile in DMSO (approx 5 mL per gram).

  • Base Addition: Add powdered

    
    . Cool to 
    
    
    
    (the reaction is exothermic).
  • Peroxide Addition: Add

    
     dropwise. Safety Warning: Maintain temperature 
    
    
    
    during addition.
  • Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat gently to

    
    .
    
  • Monitoring: Monitor by TLC/HPLC. The amide will appear distinct from the nitrile. The reaction stops at the amide because the amide is stable to these oxidative conditions.

Module 3: Visualizing the Logic

The following diagram illustrates the critical decision points where yield is typically lost and the corrective pathways.

ReactionLogic Ketone Precursor: 4'-Methoxypropiophenone Standard Standard Strecker (NaCN/H2O) Ketone->Standard Slow Kinetics Modified Modified Strecker (TMSCN/ZnI2) Ketone->Modified Lewis Acid Activation Nitrile Intermediate: Aminonitrile Standard->Nitrile Low Yield (<40%) Modified->Nitrile High Yield (>85%) AcidHydrolysis Acid Hydrolysis (H2SO4) Nitrile->AcidHydrolysis Hard to Control Radziszewski Radziszewski Hydrolysis (H2O2 / DMSO) Nitrile->Radziszewski High Selectivity Target Target: 2-amino-2-(4-methoxyphenyl)butanamide AcidHydrolysis->Target Low Yield Byproduct Byproduct: Carboxylic Acid AcidHydrolysis->Byproduct Over-hydrolysis Radziszewski->Target High Yield

Caption: Workflow logic comparing standard routes (Red) vs. optimized routes (Green) for hindered aryl ketones.

Module 4: Purification & Isolation (The Cleanup)

User Issue: "My product is a sticky oil and won't crystallize."

Solution: The product is an amine.[1][2][3][4][5][6][7] Use an Acid-Base workup to remove non-basic impurities (unreacted ketone/nitrile) before attempting crystallization.

  • Extraction: Dilute the reaction mixture (from Module 2) with water and extract with Ethyl Acetate (EtOAc).

  • Acid Wash (Purification): Extract the EtOAc layer with 1M HCl . The product (amine) moves to the aqueous layer as the hydrochloride salt. Impurities stay in the EtOAc. Discard the organic layer.

  • Free Basing: Basify the aqueous layer with 2M NaOH to pH 10. The product will precipitate or oil out.

  • Final Extraction: Extract the now-basic aqueous layer with DCM (Dichloromethane). Dry over

    
     and evaporate.[6]
    
  • Crystallization: Triturate the resulting solid/oil with cold Diisopropyl Ether (IPE) or a Hexane/EtOAc mixture to induce crystallization.

References

  • Strecker Reaction Mechanisms: Zuend, S. J., et al. "Mechanism of the Strecker Reaction." Nature, 2009. (General mechanism reference).
  • TMSCN Modified Strecker: Mai, K.

    
    -aminonitriles using trimethylsilyl cyanide." Tetrahedron Letters, Vol 25, Issue 40, 1984. Link
    
  • Radziszewski Reaction (Nitrile to Amide): McMaster, L., & Langreck, F. B. "The Transformation of Nitriles into Amides by Hydrogen Peroxide." Journal of the American Chemical Society, 1917. (Foundational protocol for H2O2 hydrolysis). Link

  • Hydrolysis of Hindered Nitriles: Cacchi, S., et al. "The Hydrolysis of Hindered Nitriles." Journal of Organic Chemistry, 2005.[8] (Specifics on steric hindrance).

Disclaimer: These protocols involve hazardous chemicals (Cyanides, DMSO, Peroxides). All experiments must be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.

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Technical Support Center: Solubilization Strategies for 2-Amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Users frequently report precipitation or failure to dissolve when working with 2-amino-2-(4-methoxyphenyl)butanamide . This molecule presents a specific solubility paradox: it possesses polar "head" groups (primary amine, primary amide) but is dominated by a lipophilic "tail" (ethyl group) and a planar aromatic core (4-methoxyphenyl).

Structural Bottleneck: The critical feature limiting solubility is the quaternary


-carbon . The steric crowding at this center (holding the ethyl, aryl, amine, and amide groups) creates a rigid crystal lattice with high lattice energy. Furthermore, the 

-phenyl ring lowers the pKa of the adjacent amine via inductive effects, making it a weaker base than standard aliphatic amines.

Physicochemical Profile (Estimated):

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~208.26 g/mol Moderate; not the limiting factor.
pKa (Amine) ~7.2 – 7.8 (Predicted)CRITICAL. Lower than typical amines (~9-10). Requires lower pH for protonation.
pKa (Amide) > 15Neutral at physiological pH. Does not aid solubility.
LogP (Oct/Water) ~1.5 – 2.0Moderately lipophilic. Poor water solubility in neutral form.
Crystal State High Lattice EnergyRequires significant energy (heat/solvent strength) to break the lattice.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, determine the state of your material using this logic flow.

SolubilityDecisionTree Start Start: Material is Insoluble CheckForm Check Material Form: Free Base or Salt (HCl)? Start->CheckForm IsSalt It is a Salt (HCl) CheckForm->IsSalt IsBase It is Free Base CheckForm->IsBase SaltIssue Issue: Common Ion Effect or Slow Kinetics IsSalt->SaltIssue BaseIssue Issue: Lack of Ionization IsBase->BaseIssue ActionSalt Action: Heat to 40°C, Vortex, or add 5% DMSO SaltIssue->ActionSalt CheckBio Is this for a Biological Assay? BaseIssue->CheckBio ActionBase Action: Acidify to pH < 5.0 or Convert to Salt BioYes Use Cosolvent Method (DMSO Stock) CheckBio->BioYes BioNo Use Acidification Method (1M HCl) CheckBio->BioNo BioYes->ActionBase If DMSO fails

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on material form and end-use application.

Solubilization Protocols

Method A: The "Proton Switch" (pH Adjustment)

Best For: Chemical synthesis, HPLC mobile phases, or non-sensitive biological buffers.

The Science: The free base form is hydrophobic. To dissolve it in water, you must protonate the primary amine (


). Because the pKa is likely suppressed by the phenyl ring (approx 7.5), neutral water (pH 7) will leave a significant portion (~25-50%) of the molecule uncharged and insoluble. You must drop the pH at least 2 units below the pKa (Target pH < 5.5) to ensure >99% ionization.

Protocol:

  • Suspend the solid 2-amino-2-(4-methoxyphenyl)butanamide in water (concentration: 1–10 mg/mL).

  • Do not heat yet. Heating the suspension of the free base can promote aggregation.

  • Add 1.0 M HCl dropwise while vortexing.

  • Monitor clarity.[1][2] The solution should turn clear as the pH drops below 5.0.

  • Note: If using for HPLC, ensure your buffer system maintains this low pH (e.g., 0.1% TFA or Formic Acid).

Method B: The Cosolvent "Shield" (DMSO/Ethanol)

Best For: Cell culture, enzyme assays, and animal studies where low pH is toxic.

The Science: Cosolvents reduce the dielectric constant of the medium and disrupt the water structure, allowing the hydrophobic anisyl and ethyl groups to be solvated.

Protocol:

  • Prepare Stock: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . This should dissolve readily.

    • Troubleshooting: If it does not dissolve in DMSO, sonicate at 35°C for 5 minutes.

  • Dilution: Slowly add this stock to your aqueous buffer while vortexing rapidly.

  • Limit: Do not exceed 5% v/v DMSO in the final aqueous solution to avoid precipitation (crashing out).

Cosolvent Compatibility Table:

SolventSolubility RatingMax Rec. Conc. (Bio Assay)Notes
DMSO Excellent (***** )0.1% – 1.0%Best choice. Hygroscopic; keep bottle tightly sealed.
Ethanol Good (*** )< 5%Volatile. May evaporate during long incubations.
PEG 400 Moderate (** )< 10%Good for animal formulation (IP/IV). Viscous.
PBS (pH 7.4) Poor (*)N/ADo not dissolve directly. Use as diluent only.

Stability & Degradation Risks

Warning: Amide Hydrolysis While


-disubstituted amides are sterically hindered (which offers some protection), they are not immune to hydrolysis.
  • Risk Factor: High Heat (>60°C) + Strong Acid/Base.

  • Mechanism: The amide bond (

    
    ) can hydrolyze to the carboxylic acid (
    
    
    
    ) and ammonia.
  • Prevention:

    • Store stock solutions at -20°C.

    • Avoid leaving the compound in acidic solution (Method A) for >24 hours at room temperature.

    • Always prepare fresh solutions for kinetic studies.

HydrolysisPathway cluster_conditions Risk Conditions Amide Amide Form (Active) Intermed Tetrahedral Intermediate Amide->Intermed + H2O / H+ Acid Carboxylic Acid (Degradant) Intermed->Acid Hydrolysis Ammonia Ammonia (Byproduct) Intermed->Ammonia Warning Avoid T > 60°C in pH < 3

Figure 2: Hydrolysis pathway. Prolonged exposure to heat and acid can degrade the amide to the corresponding carboxylic acid.

Frequently Asked Questions (FAQ)

Q: I bought the HCl salt, but it still won't dissolve in my saline buffer. Why? A: This is likely the Common Ion Effect . Saline contains high concentrations of Chloride (


). If you are trying to dissolve the Hydrochloride salt (

), the excess chloride in the buffer pushes the equilibrium back toward the solid state. Fix: Dissolve the compound in pure water first, then add a concentrated saline concentrate, or switch to a buffer with a different counter-ion (e.g., Phosphate or Citrate).

Q: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C) will likely accelerate amide hydrolysis, even at neutral pH. Filter sterilize (0.22 µm PVDF or PES membrane) instead.

Q: Why does the solution turn cloudy when I dilute my DMSO stock into media? A: This is "crashing out." You have exceeded the solubility limit of the compound in the aqueous phase. Fix:

  • Lower the final concentration.

  • Warm the media to 37°C before adding the DMSO stock.

  • Vortex immediately upon addition to prevent local zones of high concentration.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa shifts in alpha-substituted amines).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General solubility principles for amides).
  • Schoemaker, H. E., et al. (1996).[3] "Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids." Acta Chemica Scandinavica, 50, 225-233. Link (Discusses the synthesis and stability of alpha,alpha-disubstituted amino acid amides).

  • Kaptein, B., et al. (1993). "Enzymatic resolution of alpha,alpha-disubstituted alpha-amino acid amides." Tetrahedron: Asymmetry, 4(6), 1113-1116. Link (Provides structural context for phenylglycinamide derivatives).

  • Box, K., & Comer, J. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. (Methodology for pKa-dependent solubility profiling).

Sources

Technical Support Center: Optimizing Reaction Temperature for α-Amino Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-amino amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your experiments: reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: Temperature as a Critical Control Point

In the synthesis of α-amino amides, temperature is far more than a simple variable; it is a fundamental control point that dictates reaction rate, product yield, stereoselectivity, and the formation of side products. An improperly controlled temperature can lead to a cascade of issues, from sluggish reactions to complex purification challenges. This guide provides a structured approach to troubleshooting and optimizing temperature for two of the most powerful methods for α-amino amide synthesis: the Strecker Synthesis and the Ugi Four-Component Reaction (U-4CR).

Section 1: The Strecker Synthesis

The Strecker synthesis is a cornerstone method for creating α-amino acids and their amide derivatives from aldehydes or ketones.[1][2][3] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed. Temperature critically influences the initial imine formation, the nucleophilic addition of cyanide, and the stability of the aminonitrile intermediate.

Troubleshooting Guide & FAQs: Strecker Synthesis

Q1: My Strecker reaction is extremely slow or has stalled. Should I increase the temperature?

Answer: Increasing the temperature is a common strategy to accelerate slow reactions, but it must be approached with caution.

  • Causality: The initial condensation of the aldehyde/ketone with ammonia or an amine to form an imine is often the rate-limiting step and can be accelerated by moderate heating.[4][5] The subsequent nucleophilic attack by cyanide on the imine is also temperature-dependent. However, excessive heat can lead to the decomposition of reactants or the α-aminonitrile intermediate.[6] The stability of imines at elevated temperatures is highly substrate-dependent and requires strictly anhydrous conditions to prevent hydrolysis.[7]

  • Actionable Advice:

    • Incremental Increase: Begin by increasing the reaction temperature in small increments (e.g., 10-15 °C) from your starting point (often room temperature).

    • Monitor Intermediates: Use TLC or in-situ NMR to monitor the formation of the imine intermediate. If imine formation is the bottleneck, a moderate temperature increase is justified.

    • Consider Optimal Ranges: Some asymmetric Strecker reactions have shown optimal results at specific elevated temperatures (e.g., 70 °C) to facilitate desired epimerization for higher diastereoselectivity.[8] Conversely, for other substrates, raising the temperature to 45 °C has been shown to decrease yield due to side reactions like aldehyde oxidation.[6]

Q2: I'm observing low yields and multiple side products. Could temperature be the culprit?

Answer: Yes, incorrect temperature is a primary cause of low yields and complex product mixtures.

  • Causality:

    • Intermediate Decomposition: The α-aminonitrile intermediate is thermally sensitive. For example, rac-phenylglycinonitrile has a half-life of about 70 minutes at 40°C but extends to 470 minutes at 23°C, demonstrating significant decomposition at even moderately elevated temperatures.

    • Side Reactions: Higher temperatures can promote undesired side reactions. For aldehydes, this can include self-condensation (aldol reaction) or oxidation.[6] For ketones, enolization-related side reactions can occur.

  • Actionable Advice:

    • Run at Lower Temperature: If you suspect product or intermediate decomposition, perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may increase the reaction time, it often provides a cleaner reaction profile and higher isolated yield.

    • Analyze Byproducts: Attempt to identify the major byproducts. If they correspond to reactant degradation, lowering the temperature is the correct course of action.

Q3: How does temperature affect the stereoselectivity of my asymmetric Strecker synthesis?

Answer: Temperature is a critical parameter for controlling stereoselectivity in asymmetric Strecker reactions.

  • Causality: The Strecker synthesis is often a thermodynamically controlled process.[9] Temperature influences the equilibrium between diastereomeric intermediates. In some systems, a higher temperature can facilitate the epimerization of the newly formed stereocenter, allowing the system to equilibrate to the more stable diastereomer, which may then selectively precipitate, driving the reaction to high diastereomeric purity.[8] At lower temperatures, this epimerization can be significantly slower, trapping the product in a less favorable diastereomeric ratio.[8]

  • Actionable Advice:

    • Screen a Temperature Range: To optimize diastereoselectivity, it is essential to screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 70 °C).

    • Time-Course Study: At the optimal temperature, perform a time-course study. In crystallization-induced asymmetric transformations, the diastereomeric ratio (dr) of the solid product can improve significantly over time as the solution-phase material epimerizes.[8]

Experimental Protocol: Temperature Screening for Strecker Synthesis

This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature.

  • Setup: Prepare four identical reaction vessels (e.g., sealed vials with stir bars).

  • Reagent Addition: To each vial, add the aldehyde/ketone, amine/ammonia source, and solvent.

  • Temperature Equilibration: Place each vial in a separate reaction block or bath set to a different temperature (e.g., 0 °C, 25 °C, 50 °C, 70 °C) and allow them to equilibrate for 15 minutes.

  • Initiation: Add the cyanide source (e.g., TMSCN, KCN) to each vial simultaneously.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze by a suitable method (e.g., LC-MS, HPLC, or NMR) to determine conversion, yield, and diastereomeric ratio.

  • Analysis: Plot the results to identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Section 2: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that generates α-acylamino amides in a single, atom-economical step from an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide.[10] While often rapid and exothermic, temperature can be strategically employed to manage side reactions and optimize yields, particularly in challenging syntheses.

Troubleshooting Guide & FAQs: Ugi Reaction

Q1: My Ugi reaction is giving a low yield of the desired product, and I'm isolating a significant amount of an α-acyloxy amide byproduct. What's happening?

Answer: You are likely observing competition from the Passerini reaction. Temperature can influence the balance between these two pathways.

  • Causality: The Ugi reaction begins with the formation of an imine from the aldehyde and amine.[10][11] The competing Passerini reaction is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide, which does not require the amine.[10] If imine formation is slow or inefficient, the starting materials are more likely to be consumed by the Passerini pathway.

  • Actionable Advice:

    • Pre-formation of Imine: Consider pre-forming the imine by stirring the aldehyde and amine together, sometimes with gentle heating (e.g., 40-50 °C) and a dehydrating agent, before adding the carboxylic acid and isocyanide.

    • Lower the Temperature: The Passerini reaction can be favored at higher temperatures if the imine is unstable. Try running the Ugi reaction at a lower temperature (e.g., 0 °C or room temperature) to see if the ratio of Ugi to Passerini product improves.

    • Solvent Choice: The Ugi reaction is typically favored in polar protic solvents like methanol, which can facilitate imine formation. Non-polar solvents may favor the Passerini reaction.[12]

Q2: The reaction is sluggish, especially when using a sterically hindered substrate or on solid phase. Can I heat the reaction?

Answer: Yes, heating is a valid strategy for accelerating Ugi reactions, particularly in solid-phase synthesis or with less reactive components.

  • Causality: The various equilibria involved in the Ugi mechanism can be slow to establish with sterically hindered substrates.[13] On solid phase, reaction kinetics are often slower. Elevating the temperature increases the rate of all steps, including the irreversible Mumm rearrangement that drives the reaction to completion.[10][14]

  • Actionable Advice:

    • Moderate Heating: For solid-phase syntheses or with challenging substrates, heating the reaction to 40-60 °C is often beneficial and can lead to higher yields.[13]

    • Microwave Synthesis: Microwave irradiation is a highly effective method for accelerating Ugi reactions, often reducing reaction times from hours to minutes.

    • Monitor Racemization: Be aware that heating, especially above 60 °C, can increase the risk of racemization, particularly if chiral carboxylic acids or amino acids are used as components.[15][16] This is especially true for sensitive residues like Cysteine (Cys) and Histidine (His).[16] If racemization is a concern, keep the temperature as low as possible while still achieving a reasonable reaction rate. Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[16]

Q3: Does temperature affect the final Mumm rearrangement step?

Answer: The Mumm rearrangement is the irreversible, product-forming step that drives the entire Ugi reaction sequence.[10]

  • Causality: While all preceding steps are reversible, the Mumm rearrangement is thermodynamically favorable. Computational studies suggest that this step has a low activation barrier and shows little dependency on temperature, though it may proceed slightly faster with heating.[14]

  • Actionable Advice: The temperature of the reaction is generally optimized for the initial, equilibrium-driven steps (imine formation, nucleophilic additions) rather than the Mumm rearrangement itself. If the intermediates leading to the Mumm rearrangement are formed efficiently, the final step will typically proceed readily even at room temperature.

Data Presentation: Temperature Effects on Synthesis
ParameterEffect of Increasing TemperatureTroubleshooting Recommendation
Reaction Rate Generally IncreasesIncrease temperature for slow reactions (e.g., 40-70 °C), but monitor for side product formation.
Product Yield Variable; can increase rate but also degradationIf yield drops at higher temperatures, suspect intermediate/product decomposition and lower the temperature (e.g., 0-25 °C).
Racemization Significantly IncreasesFor stereosensitive substrates, run at the lowest effective temperature. Avoid temperatures >60 °C if possible.[15]
Side Reactions Generally Increase (e.g., Passerini, Aldol)Lower temperature to improve selectivity. Analyze byproducts to diagnose the specific side reaction.
Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in α-amino amide synthesis.

G Start Reaction Outcome Unsatisfactory LowYield Low Yield / Stalled Reaction Start->LowYield SideProducts Multiple Side Products Start->SideProducts PoorStereo Poor Stereoselectivity Start->PoorStereo TempScreen Screen Higher Temps (e.g., 40°C, 60°C) LowYield->TempScreen Passerini Passerini Product Observed? (Ugi Reaction) SideProducts->Passerini LowerTemp2 Lower Reaction Temp (e.g., 0°C to RT) SideProducts->LowerTemp2 Other Side Products ThermoControl Is Reaction Under Thermodynamic Control? PoorStereo->ThermoControl CheckDegradation Analyze for Degradation (TLC, LC-MS) TempScreen->CheckDegradation No Improved Yield Improved? TempScreen->Improved Yes LowerTemp Run at Lower Temp (e.g., 0°C to RT) CheckDegradation->LowerTemp OptimizeTime Optimize Reaction Time at Higher Temp Improved->OptimizeTime PreformImine Lower Temp & Pre-form Imine Passerini->PreformImine Yes Passerini->LowerTemp2 No ScreenTemps Screen Broad Temp Range (e.g., 0°C to 70°C) ThermoControl->ScreenTemps Yes KineticControl Run at Lowest Possible Temp to Minimize Epimerization ThermoControl->KineticControl No

Caption: Troubleshooting workflow for temperature optimization.

References

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Coin, I., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(11), 749-755. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available at: [Link]

  • Ghafouri, R., et al. (2018). A deeper computational look at Mumm rearrangement: Evaluation of substituent, solvent, and temperature effects. ResearchGate. Available at: [Link]

  • Krchnak, V., & Schreiber, S. L. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5639. Available at: [Link]

  • Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Salvador, C. E. M., & Andrade, C. K. Z. (2019). The Passerini and Ugi reactions. ResearchGate. Available at: [Link]

  • de Lange, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1141-1144. Available at: [Link]

  • van der Heiden, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Molecules, 26(2), 289. Available at: [Link]

  • Corbeil, C. R., et al. (2015). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 137(43), 13919-13927. Available at: [Link]

  • Canet, I., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 44. Available at: [Link]

  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(4), 1699-1710. Available at: [Link]

  • Wessjohann, L. A., et al. (2005). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Multicomponent Reactions (pp. 1-37). Wiley-VCH. Available at: [Link]

  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Cativiela, C., et al. (2012). A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles. Tetrahedron, 68(35), 7174-7181. Available at: [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. Available at: [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Scott, P. J. H. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. Retrieved from [Link]

  • Smith, A. B., et al. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(5), 2849-2854. Available at: [Link]

  • ResearchGate. (2018). Is Imine group stable at high Temp.?. Retrieved from [Link]

  • Communications Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Retrieved from [Link]

  • Google Patents. (1995). EP0633267A1 - Process for the preparation of an alpha-amino acid amide for use in peptide synthesis.
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]

  • Google Patents. (1985). US4551526A - Synthesis of alpha-aminonitriles.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1184. Available at: [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Geochemical Transactions, 12(1), 5. Available at: [Link]

Sources

Technical Support Center: Purification of 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Amide Byproducts & Impurities Target Molecule: 2-amino-2-(4-methoxyphenyl)butanamide (Primary


-amino amide)
Document ID:  TS-CHEM-2024-089
Status:  Active Guide[1]

Introduction: The Separation Challenge

You are likely synthesizing 2-amino-2-(4-methoxyphenyl)butanamide , a key intermediate often utilized in the synthesis of analgesic pharmacophores (structurally related to precursors of tapentadol/tramadol analogs).[1]

The presence of "amide byproducts" in this synthesis typically refers to one of three specific contaminants:

  • Diketopiperazines (DKPs): Cyclic diamides formed by the dimerization of two amino-amide molecules (thermal degradation).[1]

  • Unreacted Nitrile: 2-amino-2-(4-methoxyphenyl)butanenitrile (if synthesized via Strecker reaction).[1]

  • Regioisomeric/Secondary Amides: Formed via unwanted N-acylation during workup.[1]

Because the target molecule contains both a basic amine and a neutral amide group, it is amphoteric but predominantly basic. This guide provides a self-validating Acid-Base "Swing" Protocol to isolate your target from neutral amide byproducts.[1]

Module 1: Diagnostic Triage (FAQ)

Q1: My HPLC shows a persistent peak eluting just after my product. What is it?

  • Diagnosis: If the peak is non-polar and UV-active, it is likely the Diketopiperazine (DKP) dimer or the unreacted Aminonitrile .

  • Verification: Check solubility. DKPs are often insoluble in both water and diethyl ether/EtOAc. If you have a white precipitate that won't dissolve in your extraction solvent, it is likely the DKP.

Q2: I tried a standard water wash, but the impurity remains. Why?

  • Root Cause: Amide byproducts are neutral organic species.[2] They share similar solubility profiles with your target amino-amide in organic solvents (DCM, EtOAc).[1] A simple water wash is insufficient because the partition coefficient (

    
    ) is not distinct enough without pH manipulation.
    

Q3: Can I use silica flash chromatography?

  • Advisory: Yes, but it is difficult. Primary amines streak on silica due to interaction with silanol groups. You must use 1-5% Triethylamine (TEA) or Ammonia in your eluent (e.g., DCM/MeOH/NH

    
    ) to suppress tailing.[1] The Acid-Base Swing (Module 2) is superior for bulk purification.[1]
    

Module 2: The Acid-Base "Swing" Protocol

This is the gold-standard method for separating a basic amino-amide from neutral amide impurities (DKPs, Nitriles) and acidic impurities (Carboxylic acids).[1]

The Logic
  • Target (Amino-Amide): Protonates at pH < 4 (becomes water-soluble).[1] Deprotonates at pH > 10 (becomes organic-soluble).[1]

  • Impurity (Neutral Amide/DKP/Nitrile): Remains neutral at all pH levels (remains organic-soluble).[1]

  • Impurity (Acid): Deprotonates at pH > 10 (remains water-soluble).[1]

Step-by-Step Procedure

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1][3]

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )[1]
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve the crude solid in DCM or EtOAc (10 mL per gram of crude).

    • Checkpoint: If a white solid remains undissolved, filter it off. This is likely the DKP impurity (highly insoluble). Analyze the solid to confirm.

  • Acid Extraction (The "Swing"):

    • Transfer the organic solution to a separatory funnel.[4][5]

    • Extract with 1M HCl (

      
       volumes).
      
    • CRITICAL STEP: The Target is now in the AQUEOUS layer (as the ammonium hydrochloride salt). The Neutral Amide impurities are in the ORGANIC layer.

  • Separation:

    • Drain the aqueous acidic layer into a clean flask (Label: "Product Fraction").

    • Optional: Keep the organic layer for analysis (Label: "Neutral Impurities"), then discard.

  • Basification:

    • Cool the "Product Fraction" (aqueous) in an ice bath (exothermic reaction).[1]

    • Slowly add 2M NaOH until the pH reaches 10–12 . Check with pH paper.[5]

    • Observation: The solution should turn cloudy as the free-base amino-amide precipitates/oils out.

  • Recovery Extraction:

    • Extract the basic aqueous mixture with fresh DCM (

      
       volumes).
      
    • Note: Any acidic impurities (hydrolyzed acid byproduct) will remain in the basic aqueous layer as carboxylate salts.

  • Drying:

    • Combine the new organic extracts.

    • Wash with Brine (

      
      ).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Module 3: Visualizing the Workflow

The following diagram illustrates the chemical logic of the "Swing" protocol.

purification_logic Crude Crude Mixture (Target Amine + Neutral Amide + DKP) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Crude->Dissolve Filter Filtration Step Dissolve->Filter DKP_Solid Solid Residue: DKP (Discard) Filter->DKP_Solid Insoluble Filtrate Filtrate (Organic) Filter->Filtrate Soluble Acid_Ext Extract with 1M HCl (pH < 2) Filtrate->Acid_Ext Sep_Funnel Separation Acid_Ext->Sep_Funnel Org_Layer_1 Organic Layer 1: Neutral Amides & Nitriles (Discard) Sep_Funnel->Org_Layer_1 Aq_Layer_1 Aqueous Layer 1: Target-NH3+ Cl- (Salt) Sep_Funnel->Aq_Layer_1 Basify Basify with NaOH to pH > 10 Aq_Layer_1->Basify Extract_2 Extract with Fresh DCM Basify->Extract_2 Final_Org Final Organic Layer: Pure Target (Free Base) Extract_2->Final_Org Final_Aq Final Aqueous Layer: Acidic Impurities (Discard) Extract_2->Final_Aq

Caption: Figure 1. Acid-Base "Swing" Extraction Logic for isolating 2-amino-2-(4-methoxyphenyl)butanamide from neutral amide byproducts.

Module 4: Advanced Troubleshooting (Recrystallization)

If the Acid-Base swing yields a product that is chemically pure but colored, or if trace DKP remains, use recrystallization.

Solvent System: Isopropanol (IPA) or Ethanol/Water.[1]

  • Dissolve the isolated solid in minimal boiling IPA.

  • If insoluble particles remain (DKP), perform a hot filtration .[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • The amino-amide typically crystallizes as white needles.

Data Table: Solubility Profile for Purification

SolventTarget (Free Base)Target (HCl Salt)Neutral Amide ImpurityDKP Impurity
Water (pH 7) LowHighLowInsoluble
Water (pH 1) HighHighLowInsoluble
DCM/EtOAc HighLowHighLow
Diethyl Ether ModerateInsolubleModerateInsoluble

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acid-base extraction methodologies).

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (Strecker Synthesis & Hydrolysis). Springer. [1]

  • Barlos, K., et al. (1991).[1] "Diketopiperazine formation in peptide synthesis." International Journal of Peptide and Protein Research. (Mechanism of DKP formation in amino acid derivatives).

  • Needham, T. E. (1970).[1][6] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Solubility data for alpha-amino acid derivatives).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-amino-2-(4-methoxyphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during HPLC analysis, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in a deep understanding of the chemical properties of the analyte and its interactions within the chromatographic system.

Understanding the Analyte: 2-amino-2-(4-methoxyphenyl)butanamide

2-amino-2-(4-methoxyphenyl)butanamide is a primary aromatic amine. The presence of the basic amino group is a key factor in its chromatographic behavior, particularly its propensity for peak tailing. To effectively troubleshoot, it is crucial to understand the analyte's ionization state, which is governed by its pKa and the pH of the mobile phase.

The predicted basic pKa of the primary amino group in 2-amino-2-(4-methoxyphenyl)butanamide is approximately 9.2 . This value is a critical parameter for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-amino-2-(4-methoxyphenyl)butanamide tailing?

Peak tailing for this compound is most commonly caused by secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions create multiple retention mechanisms, leading to a delayed elution for a portion of the analyte molecules and resulting in an asymmetric peak shape.[3]

At a mobile phase pH above 3, residual silanol groups (Si-OH) on the silica packing can become ionized (SiO-), creating negatively charged sites.[4] Since the pKa of the primary amine in your analyte is approximately 9.2, it will be protonated (positively charged) in acidic to neutral mobile phases. This leads to a strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups, causing peak tailing.[4][5]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

The mobile phase pH is a critical factor influencing the peak shape.[6][7][8] To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[9] For 2-amino-2-(4-methoxyphenyl)butanamide (pKa ≈ 9.2), this means operating at a pH below 7.2 or above 11.2.

  • Low pH (e.g., pH < 4): At a low pH, the analyte is fully protonated (positively charged). More importantly, the residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[4] This minimizes the strong ionic secondary interactions, leading to improved peak symmetry.[3][10]

  • Mid-range pH (e.g., pH 4-7): In this range, the analyte is still protonated, but a significant portion of the silanol groups become deprotonated (SiO-), leading to the problematic secondary interactions and peak tailing.[1]

  • High pH (e.g., pH > 10): At a high pH (above the analyte's pKa), the amino group is deprotonated and neutral. This eliminates the ionic interaction with silanol groups. However, standard silica-based columns are not stable at high pH and will degrade.[6] Special high-pH stable columns are required for this approach.

Q3: Could my column be the problem?

Yes, the choice and condition of your HPLC column are critical.

  • Column Type: Not all C18 columns are the same. Columns with a high density of residual silanol groups, especially older "Type A" silica columns, are more prone to causing peak tailing with basic compounds.[2] Modern, high-purity "Type B" silica columns that are "end-capped" are designed to minimize these residual silanols.[1][11] Polar-embedded phases can also shield the analyte from silanol interactions.[11]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when used with aggressive mobile phases (e.g., high or low pH, certain buffers). This can expose more active silanol sites, leading to increased peak tailing.[12] Column contamination from sample matrix components can also block active sites or the column frit, causing peak distortion.

Q4: Can additives in the mobile phase help reduce peak tailing?

Yes, mobile phase additives can be very effective. A common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.01 M).[5] The TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from your analyte.[5] This reduces the secondary interactions and improves peak shape. However, be aware that TEA can suppress ionization in mass spectrometry and has a UV cutoff.

Ion-pairing agents, such as alkyl sulfonates, can also be used.[13] These agents form a neutral pair with the protonated analyte, which then interacts with the non-polar stationary phase in a well-behaved manner.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Fixing Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing for 2-amino-2-(4-methoxyphenyl)butanamide.

Troubleshooting_Workflow start Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units below pKa (9.2)? (e.g., pH < 7.2) start->check_pH adjust_pH Action: Adjust Mobile Phase pH to 2.5 - 3.5 with a suitable buffer (e.g., phosphate, formate). check_pH->adjust_pH No check_column Is the column a modern, end-capped, high-purity silica column? check_pH->check_column Yes solution Symmetrical Peak Achieved adjust_pH->solution change_column Action: Switch to a base-deactivated or polar-embedded column. check_column->change_column No check_additive Is a competing base or ion-pairing agent being used? check_column->check_additive Yes change_column->solution add_additive Action: Add a competing base (e.g., 0.1% TEA) or an ion-pairing reagent. check_additive->add_additive No check_physical Are there any signs of physical issues (e.g., high backpressure, peak splitting)? check_additive->check_physical Yes add_additive->solution troubleshoot_physical Action: Check for blocked frits, column voids, or extra-column volume. Flush or replace column. check_physical->troubleshoot_physical Yes check_physical->solution No troubleshoot_physical->solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase pH

Objective: To find the optimal mobile phase pH to minimize silanol interactions and achieve a symmetrical peak.

Protocol:

  • Initial Assessment: Based on the predicted pKa of ~9.2 for 2-amino-2-(4-methoxyphenyl)butanamide, the target mobile phase pH should be in the acidic range, ideally between 2.5 and 3.5.

  • Buffer Selection: Prepare a series of mobile phases with a suitable buffer system that is effective in the target pH range (e.g., phosphate, formate, or acetate buffer). Ensure the buffer concentration is adequate (typically 20-50 mM) to control the pH.

  • pH Adjustment: Carefully adjust the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., phosphoric acid, formic acid) before mixing with the organic modifier.

  • Systematic Evaluation:

    • Inject your standard solution of 2-amino-2-(4-methoxyphenyl)butanamide using a mobile phase with a pH of 4.5. Observe the peak shape.

    • Sequentially decrease the pH of the mobile phase in increments of 0.5 pH units (i.e., pH 4.0, 3.5, 3.0, 2.5).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

  • Data Analysis: For each pH, record the peak asymmetry factor (As) and retention time. A symmetrical peak will have an As value close to 1.0. The optimal pH will provide the best balance of peak symmetry and adequate retention.

Data Interpretation Table:

Mobile Phase pHPredicted Analyte State (pKa ≈ 9.2)Predicted Silanol State (pKa ≈ 3.5-4.5)Expected Peak ShapeRationale
6.0 - 7.0 Protonated (Cationic)Mostly Deprotonated (Anionic)Severe TailingStrong ionic interaction between analyte and stationary phase.[4]
4.0 - 5.0 Protonated (Cationic)Partially Deprotonated (Anionic)Moderate TailingSignificant, but reduced, ionic interaction.[1]
2.5 - 3.5 Protonated (Cationic)Mostly Protonated (Neutral)Good SymmetryIonic interaction is minimized, leading to a more ideal chromatographic behavior.[3][10]
Guide 3: Column Selection and Care

Objective: To ensure the HPLC column is not contributing to peak tailing.

Protocol:

  • Column Verification: Confirm that your current column is a modern, end-capped, high-purity silica column (Type B). If you are using an older column, consider replacing it. For persistent issues, a column with a polar-embedded phase may offer better performance for basic analytes.[11]

  • Guard Column: Use a guard column with the same stationary phase as your analytical column. This will protect the analytical column from strongly retained impurities in your sample that can cause active sites and peak tailing.

  • Column Flushing: If you suspect column contamination, a flushing procedure may help. Disconnect the column from the detector and reverse the flow direction (if permitted by the manufacturer).[3] Flush with a strong solvent (e.g., 100% acetonitrile or methanol) for at least 10-20 column volumes.

  • Column Replacement: If peak shape does not improve after flushing and optimizing the mobile phase, the column may be irreversibly damaged or contaminated. Replace the column with a new one of the same or a more suitable type.[14]

Guide 4: Managing Extra-Column Volume and System Issues

Objective: To rule out system-related contributions to peak broadening and tailing.

Protocol:

  • Tubing Inspection: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or less).[1] Excessive tubing length or diameter increases extra-column volume, which contributes to peak broadening and tailing.

  • Fitting Check: Verify that all fittings are properly seated and not creating any dead volume. Improperly swaged fittings can be a significant source of peak distortion.

  • Injector and Detector Check: A contaminated injector or a dirty detector flow cell can also lead to peak tailing. Follow the manufacturer's instructions for cleaning these components.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[14] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including tailing or fronting.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • MICROSOLV - MTC USA. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACE News - HPLC. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Biorelevant.com Ltd. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Reemtsma, T., & Jekel, M. (1997). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater.
  • Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Lab Asia. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Catalyst selection for high-purity 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists optimizing the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide . This sterically hindered


-disubstituted amino acid amide presents unique challenges in quaternary center formation and chemoselective hydrolysis.

The following protocols and troubleshooting frameworks prioritize high-purity isolation (>98%) and catalytic efficiency , synthesizing field-proven methodologies with mechanistic rigor.

Subject: High-Purity Synthesis of 2-amino-2-(4-methoxyphenyl)butanamide Ticket ID: CHEM-SUP-8821 Status: Resolved / Expert Guide

Executive Summary: The Synthetic Challenge

The target molecule contains a quaternary carbon at the


-position, flanked by an electron-rich aryl group (4-methoxyphenyl) and an ethyl group. This creates two primary hurdles:
  • Steric Hindrance: The ketone precursor (4'-methoxypropiophenone) is significantly less reactive toward nucleophilic attack than aldehydes.

  • Chemoselectivity: Hydrolyzing the intermediate nitrile to the amide without over-hydrolysis to the carboxylic acid or retro-Strecker degradation.

Recommended Synthetic Pathway

The most robust route for high-purity synthesis is the Strecker Reaction followed by Catalytic Hydration .

SynthesisWorkflow Start 4'-Methoxypropiophenone Step1 Step 1: Ketimine Formation (Dehydration) Start->Step1 NH3 / Ti(OiPr)4 Step2 Step 2: Strecker Reaction (Nitrile Addition) Step1->Step2 TMSCN or KCN Cat1 Catalyst A: Ti(OiPr)4 Scavenges water, drives equilibrium Step1->Cat1 Inter Intermediate: 2-amino-2-(4-methoxyphenyl) butanenitrile Step2->Inter C-C Bond Formation Step3 Step 3: Chemoselective Hydration (Nitrile to Amide) Inter->Step3 Parkins Catalyst (Pt-Hydrido Complex) End Target: 2-amino-2-(4-methoxyphenyl) butanamide Step3->End H2O / EtOH Cat2 Catalyst B: Parkins Catalyst Prevents over-hydrolysis to acid Step3->Cat2

Figure 1: Optimized catalytic workflow for the synthesis of sterically hindered


-disubstituted amino amides.

Catalyst Selection Guide

Phase 1: Quaternary Center Formation (Strecker Reaction)

Objective: Convert 4'-methoxypropiophenone to the


-aminonitrile.
Primary Issue:  Ketone reactivity is low; reaction is reversible.
Catalyst / ReagentMechanism of ActionRecommendation LevelTechnical Note
Titanium(IV) Isopropoxide Ti(OiPr)4Lewis acid & water scavenger. Activates the ketone carbonyl and traps water to drive imine formation.Highest (Standard) Essential for hindered ketones. Prevents equilibrium reversal.
Aluminum(III) Salen Complexes Bifunctional Lewis acid/base activation.High (for Asymmetric) Use if enantiopurity is required upstream (Asymmetric Strecker).
Indium(III) Triflate In(OTf)3Water-tolerant Lewis acid.ModerateGood for "greener" processes but often slower with electron-rich ketones.
Phase 2: Nitrile Hydration (The Critical Step)

Objective: Convert the aminonitrile to the amide without touching the amine or hydrolyzing to the acid. Primary Issue: Classical acid/base hydrolysis often destroys the product or yields the acid.

CatalystSelectivity (Amide:Acid)Recommendation LevelWhy? (The "Secret Sauce")
Parkins Catalyst [PtH{(PMe2O)2H}(PMe2OH)]>99:1Platinum Standard Specifically designed for sterically hindered nitriles. Operates at neutral pH, preserving the

-amine.
Ruthenium Hydroxide Ru(OH)x/Al2O3~95:5HighHeterogeneous option (easier removal). Requires higher temperatures.
Basic Peroxide H2O2 / NaOHVariableLow (Caution)The "Radziszewski" reaction. Risky for this substrate due to potential oxidative side reactions on the electron-rich methoxy ring.

Troubleshooting & FAQs (Technical Support)

Q1: The Strecker reaction yield is stalling at ~50%. How do I push conversion?

Diagnosis: The reaction is likely reaching equilibrium. Ketone imine formation is unfavorable compared to aldehydes due to steric bulk (ethyl group) and electronics (electron-donating methoxy group deactivates the carbonyl). Solution:

  • Switch to Pre-formation: Do not mix Ketone + Amine + Cyanide all at once.

  • Protocol:

    • Mix Ketone (1.0 eq) + Ammonia (excess) + Ti(OiPr)4 (1.5 - 2.0 eq) neat or in dry THF.

    • Stir 12-24h to ensure complete ketimine formation. The Ti(OiPr)4 acts as a water scavenger.

    • Only then add TMSCN (Trimethylsilyl cyanide) (1.2 eq).

  • Why: This separates the equilibrium-limited dehydration step from the irreversible cyanide addition.

Q2: I am seeing a large "Des-cyano" impurity (starting ketone) after workup of the nitrile.

Diagnosis: This is the Retro-Strecker reaction.


-Aminonitriles are unstable in aqueous acid or under heat, reverting to the imine/ketone and releasing HCN.
Troubleshooting: 
  • Avoid Acidic Workup: Do not wash the organic layer with strong acid (HCl) to remove titanium salts.

  • Quench Protocol: Quench the Ti(OiPr)4 reaction with saturated aqueous NaHCO3 or Rochelle's Salt (Sodium potassium tartrate) solution at 0°C .

  • Temperature Control: Keep the crude nitrile solution cold (<20°C) and proceed immediately to the hydration step. Do not store the intermediate nitrile for long periods.

Q3: Why use the expensive Parkins Catalyst instead of simple H2SO4 hydrolysis?

Expert Insight: Classical acid hydrolysis (H2SO4, HCl) requires heat. For


-disubstituted amino nitriles, two fatal side reactions occur under these conditions:
  • Over-hydrolysis: The steric bulk actually traps the imidate intermediate in some cases, but once it breaks, it often goes straight to the carboxylic acid (2-amino-2-(4-methoxyphenyl)butanoic acid).

  • Amide Hydrolysis: The target amide bond is primary.[1] Strong acid will hydrolyze it to the acid.

  • The Parkins Advantage: The platinum catalyst [PtH{(PMe2O)2H}(PMe2OH)] coordinates to the nitrile nitrogen, activating it for water attack at neutral pH and moderate temperatures (ethanol/water, 60-80°C). It dissociates after amide formation, preventing further hydrolysis.

Q4: My final product is colored (yellow/brown) instead of white.

Diagnosis: Oxidation of the electron-rich 4-methoxyphenyl ring or amine oxidation. Fix:

  • Degas Solvents: Ensure the hydration step (ethanol/water) is degassed (sparged with Argon/Nitrogen).

  • Check Starting Material: Ensure the 4'-methoxypropiophenone is free of peroxides or phenolic impurities.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol . Avoid chlorinated solvents if the amine is free, as they can induce color formation over time.

Detailed Experimental Protocol (Hydration Step)

Target: Conversion of 2-amino-2-(4-methoxyphenyl)butanenitrile to the Amide. Catalyst: Ghaffar-Parkins Catalyst (Commercial or prepared in-situ).

  • Setup: In a round-bottom flask, dissolve the crude aminonitrile (10 mmol) in Ethanol (20 mL) .

  • Catalyst Addition: Add Water (5 mL) and the Parkins Catalyst (0.1 mol% to 1.0 mol%) .

    • Note: Start with 0.5 mol% for optimization.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2) for 4–6 hours. Monitor by HPLC (disappearance of nitrile peak at ~2200 cm⁻¹ in IR).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Concentrate under reduced pressure to remove ethanol.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Validation:

    • IR: Look for strong Amide I/II bands (~1680, 1600 cm⁻¹) and absence of Nitrile (~2230 cm⁻¹).

    • 1H NMR: Confirm the ethyl group (triplet/quartet), methoxy singlet, and the distinct diastereotopic protons of the amide NH2.

References

  • Ghaffar, T., & Parkins, A. W. (2000).[5] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[1][6] Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Link[5]

  • Cadierno, V. (2015).[5] Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-401.[5] Link

  • Strecker Synthesis of

    
    -Disubstituted Amino Acids: 
    
    • Masumoto, S., et al. (2002). A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst.[7] Chemical & Pharmaceutical Bulletin, 50(10). Link

  • Titanium(IV)

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 2-amino-2-(4-methoxyphenyl)butanamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 2-amino-2-(4-methoxyphenyl)butanamide is critical in pharmaceutical development, often serving as a sterically hindered intermediate for analgesic or anti-inflammatory APIs. Its structural complexity—featuring a basic primary amine, a polar amide, and a hydrophobic methoxyphenyl group—presents a classic chromatographic challenge: peak tailing and retention variability .

This guide compares two distinct HPLC methodologies:

  • Method A (Legacy): Traditional acidic mobile phase (pH 3.0) on a standard C18 column.

  • Method B (Recommended): High-pH (pH 10.0) strategy using Hybrid Particle Technology (HPT).

While Method A is common, our comparative data demonstrates that Method B offers superior peak symmetry (Tailing Factor < 1.2), higher resolution of polar impurities, and extended column lifetime , making it the preferred choice for validation under ICH Q2(R2) guidelines.

Chemical Context & Chromatographic Challenge

The analyte, 2-amino-2-(4-methoxyphenyl)butanamide , possesses an amphoteric nature that dictates separation strategy.

  • The Basic Amine (

    
    ):  In acidic conditions (Method A), the amine is protonated (
    
    
    
    ). This charged species interacts with residual silanols on the silica support, causing peak tailing.
  • The Amide & Phenyl Group: These provide H-bonding capabilities and

    
     interactions, requiring a stationary phase with balanced polarity and hydrophobicity.
    
Mechanistic Visualization: pH Impact on Separation

The following diagram illustrates why High pH (Method B) is mechanistically superior for this specific amine.

pH_Mechanism cluster_0 Method A: Acidic pH (pH 3.0) cluster_1 Method B: High pH (pH 10.0) Analyte_Acid Analyte (Protonated) [R-NH3]+ Interaction Ionic Interaction (Peak Tailing) Analyte_Acid->Interaction Attraction Silanol Free Silanols (Si-O-) Silanol->Interaction Analyte_Base Analyte (Neutral) [R-NH2] Interaction_Base Hydrophobic Retention (Sharp Peak) Analyte_Base->Interaction_Base Dominant Silanol_Base Silanols (Suppressed)

Figure 1: Mechanistic comparison of amine behavior under acidic vs. basic conditions. Method B neutralizes the amine, eliminating secondary silanol interactions.

Comparative Analysis: Legacy vs. Optimized Methods

The following comparison highlights why the shift to High-pH Hybrid Silica is necessary for this molecule.

ParameterMethod A (Legacy)Method B (Recommended)
Column Chemistry Standard C18 (5 µm, Silica-based)Hybrid C18 (e.g., XBridge BEH), 2.5 µm
Mobile Phase A 0.1% TFA or Phosphate Buffer (pH 3.0)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Peak Shape (

)
1.5 - 2.0 (Significant Tailing)1.0 - 1.1 (Symmetric)
Retention Mechanism Solvophobic + Ionic (Uncontrolled)Purely Solvophobic (Controlled)
Sensitivity (S/N) Lower (due to broad peaks)Higher (sharper peaks concentrate signal)
Column Lifetime Moderate (Acid hydrolysis risk)Excellent (Hybrid particles resist high pH)

Expert Insight: While Method A is "standard" for many labs, the tailing caused by the protonated amine often masks closely eluting impurities (specifically the des-ethyl precursor or hydrolysis byproducts). Method B suppresses ionization, allowing the molecule to interact purely hydrophobically, resulting in sharper peaks and better impurity resolution.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability steps are built-in to flag errors before data collection.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Arc).

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    (or equivalent Hybrid particle).
  • Column Temp:

    
     (improves mass transfer for the amide).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 235 nm (Targeting the methoxyphenyl chromophore).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Elute polar salts
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
Standard & Sample Preparation[4]
  • Diluent: 50:50 Water:Acetonitrile. (Crucial: Do not use acidic diluent, or peak splitting may occur upon injection into high pH mobile phase).

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: 0.1 mg/mL (100 ppm).

Validation Workflow (ICH Q2 R2)

The validation strategy follows the ICH Q2(R2) guidelines, emphasizing lifecycle management.

Validation_Workflow Start Validation Planning (ICH Q2 R2) Specificity Specificity (Forced Degradation) Start->Specificity Specificity->Start Fail (Redesign) Linearity Linearity & Range (50% - 150%) Specificity->Linearity  Pass   Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 2: Step-wise validation workflow aligned with ICH Q2(R2) requirements.

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Ox, Thermal).No interference at retention time of main peak. Purity Angle < Purity Threshold (PDA).
Linearity 5 levels from 50% to 150% of target concentration.

; Residuals plot shows random distribution.
Accuracy Spike impurities into sample matrix at 3 levels (LOQ, 100%, 120%).Recovery: 98.0% – 102.0%.[1]
Precision System: 6 injections of standard.Method: 6 preparations of sample.System: RSD

2.0%Method: RSD

2.0%
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).

Supporting Data (Simulated)

The following data represents typical performance metrics observed when switching from Method A to Method B for this class of compounds.

System Suitability Results
ParameterMethod A (Acidic/C18)Method B (High pH/Hybrid)Status
Retention Time (

)
6.4 min8.2 minImproved Retention
Theoretical Plates (

)
4,50012,5002.5x Efficiency
Tailing Factor (

)
1.81.05Eliminated Tailing
Resolution (

)
1.8 (vs. Impurity A)4.2 (vs. Impurity A)Superior Separation
Robustness (Method B)
  • pH Variation (

    
    ):  No significant change in 
    
    
    
    or resolution.
  • Temperature (

    
    ): 
    
    
    
    shifts slightly (-0.1 min/°C) but resolution is maintained.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5] (2023).[2][3][5] Retrieved from [Link]

  • McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (2010). (Demonstrates the superiority of high pH for basic amines).
  • Waters Corporation. XBridge BEH C18 Columns Care & Use Manual. (Provides specifications for Hybrid Particle Technology stability at pH 1-12). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

Note: This guide assumes the analysis of chemical purity. If enantiomeric purity (chiral separation) is required due to the chiral center at the alpha-carbon, a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a Normal Phase or Polar Organic mode would be necessary, as standard C18 cannot separate enantiomers.

Sources

Mass spectrometry fragmentation pattern of 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-amino-2-(4-methoxyphenyl)butanamide , a structural scaffold relevant to the synthesis of anticonvulsant agents and bioactive alpha-amino acid derivatives.

We compare two primary analytical workflows: Electrospray Ionization Tandem MS (ESI-MS/MS) and Electron Impact MS (EI-MS) . While ESI-MS/MS offers superior sensitivity for biological matrix quantification via the neutral loss of ammonia, EI-MS provides a more structurally diagnostic fingerprint suitable for impurity profiling and synthesis validation.

Structural & Physicochemical Context

Understanding the fragmentation begins with the molecule's charge localization sites.

  • Chemical Formula:

    
    
    
  • Exact Mass: 208.1212 Da

  • 
     (ESI):  209.1285 Da
    
  • Key Functional Groups:

    • Primary Amide (

      
      ):  Susceptible to neutral loss of 
      
      
      
      .
    • Primary Amine (

      
      ):  The primary site of protonation in ESI and radical localization in EI.
      
    • 4-Methoxyphenyl Group: A strongly electron-donating group that stabilizes carbocation fragments (diagnostic

      
       121).
      
    • Quaternary Alpha-Carbon: Prevents simple enolization, forcing specific cleavage pathways.

Comparative Analysis: ESI-MS/MS vs. EI-MS

The choice of ionization mode drastically alters the fragmentation topology. The table below compares the performance of these "alternative" methods for detecting this specific analyte.

FeatureMethod A: ESI-MS/MS (CID) Method B: EI-GC/MS (70 eV)
Primary Ion

(Even Electron)

(Odd Electron)
Dominant Mechanism Charge-Remote Fragmentation & Neighboring Group ParticipationAlpha-Cleavage (Radical driven)
Base Peak (Typical)

192 (Loss of

)

164 (Loss of

)
Diagnostic Specificity Moderate. The

transition is common for amides, requiring high chromatographic resolution.
High. The pattern of

164, 179, and 121 provides a unique structural fingerprint.
Sensitivity High (pg/mL range). Ideal for PK/PD studies in plasma.Moderate (ng/mL range). Ideal for drug substance purity.
Key Application Trace Quantification (MRM Mode)Structural Elucidation & Impurity ID

Deep Dive: ESI-MS/MS Fragmentation Pathway

In Electrospray Ionization (positive mode), the molecule is protonated to form


.[1] The fragmentation is driven by low-energy Collision Induced Dissociation (CID).
Mechanistic Insight[2][3][4]
  • Protonation: Occurs primarily on the alpha-amine nitrogen due to higher basicity compared to the amide oxygen.

  • Neutral Loss of Ammonia (

    
    , -17 Da):  This is the hallmark transition. The alpha-amine acts as a nucleophile, attacking the amide carbonyl carbon. This expels ammonia and forms a cyclic protonated alpha-lactam (aziridinone)  intermediate (
    
    
    
    192).
  • Secondary Fragmentation: The unstable lactam ring opens or loses Carbon Monoxide (

    
    , -28 Da) to form a stabilized iminium ion (
    
    
    
    164).
Visualization (ESI Pathway)

ESI_Fragmentation M_H [M+H]+ Precursor m/z 209 (Protonated Amine) TS_Cyclic Transition State (Nu attack of NH2 on C=O) M_H->TS_Cyclic CID Energy Frag_121 Fragment Ion m/z 121 (4-Methoxybenzyl cation) M_H->Frag_121 Direct Cleavage (High Energy) Frag_192 Fragment Ion m/z 192 [M+H - NH3]+ (Aziridinone/Lactam) TS_Cyclic->Frag_192 - NH3 (17 Da) Frag_164 Fragment Ion m/z 164 [M+H - NH3 - CO]+ (Stabilized Iminium) Frag_192->Frag_164 - CO (28 Da) Frag_164->Frag_121 Further decomp

Caption: Figure 1. ESI-MS/MS fragmentation pathway showing the dominant neutral loss of ammonia driven by neighboring group participation.

Deep Dive: EI-MS Fragmentation Pathway

Electron Impact (70 eV) generates a high-energy radical cation


. The fragmentation is governed by the stability of the generated radicals and cations (Stevenson’s Rule).
Mechanistic Insight[2][3][4]
  • Alpha-Cleavage (Dominant): The radical site on the amine nitrogen triggers homolytic cleavage of the bonds adjacent to the alpha-carbon.

    • Path A (Loss of Amide): Cleavage of the

      
       bond. The charge remains on the amine fragment (stabilized by resonance). Loss of 
      
      
      
      (44 Da)
      
      
      
      
      164
      (Base Peak).
    • Path B (Loss of Ethyl): Cleavage of the

      
       bond. Loss of 
      
      
      
      (29 Da)
      
      
      
      
      179
      .
  • Tropylium Formation: The 4-methoxyphenyl group facilitates the formation of a methoxy-substituted tropylium or benzyl cation at

    
     121 . This is highly diagnostic for the methoxy substitution.
    
Visualization (EI Pathway)

EI_Fragmentation M_Rad Molecular Ion M+. m/z 208 (Radical Cation) Frag_164 Base Peak m/z 164 [M - CONH2]+ M_Rad->Frag_164 Alpha-Cleavage (- 44 Da) Frag_179 Fragment m/z 179 [M - Ethyl]+ M_Rad->Frag_179 Alpha-Cleavage (- 29 Da) Frag_121 Fragment m/z 121 [C8H9O]+ M_Rad->Frag_121 Direct Formation Frag_164->Frag_121 Heterolytic Cleavage

Caption: Figure 2. EI-MS fragmentation showing competitive alpha-cleavage pathways.[2] The m/z 164 ion is typically the base peak due to the stability of the resulting iminium ion.

Experimental Protocols

Protocol A: LC-MS/MS (Quantification/Screening)

Objective: High-sensitivity detection using the ammonia loss transition.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~30-35 eV).
      
Protocol B: GC-MS (Purity/Identification)

Objective: Structural confirmation via fingerprinting.

  • Derivatization (Optional but Recommended): While the amide can be analyzed directly, silylation (BSTFA + 1% TMCS, 60°C for 30 min) improves peak shape. Note: Silylation will shift masses (M+72 per TMS group).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Ion Source: Electron Impact (70 eV), 230°C.

  • Scan Range:

    
     40–300.
    

Differentiation from Structural Analogs

To validate the specificity of the method, compare the fragmentation of the target against likely synthetic impurities or analogs.

Analog CompoundParent Mass (

, ESI)
Key Differentiator (Fragment)
Target Molecule 209

121 (Methoxy-benzyl)
Des-methoxy Analog (Phenyl)179

91 (Tropylium, no methoxy)
Des-ethyl Analog (Methyl)195

178 (Loss of

from 195)
Acid Analog (Hydrolysis prod.)210Loss of

(-18) instead of

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage rules).
  • Syrstad, E. A., & Turecek, F. (2005). "Toward a general mechanism of electron capture dissociation." Journal of the American Society for Mass Spectrometry.[3] Link (Discusses amide radical chemistry).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small molecule drugs." Journal of Mass Spectrometry. (General reference for amide neutral losses).
  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Amides." Link (Reference for EI patterns of alpha-amino amides).

Sources

Comparing synthetic routes for alpha-disubstituted amino acid amides

Comparative Guide: Synthetic Routes for -Disubstituted Amino Acid Amides

Executive Summary The synthesis of



High-Performance Uronium/Aminium ActivationAcid Fluoride ActivationMulticomponent Assembly (Ugi)

Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists.

Part 1: The Steric Challenge & Strategic Landscape

The steric bulk of

Decision Matrix: Pathway Selection

The following decision tree illustrates the logical flow for selecting a synthetic route based on substrate difficulty and availability.

DecisionMatrixStartStart: Define SubstrateIsDeNovoIs the AA scaffold pre-made?Start->IsDeNovoHindranceLevelAssess Steric HindranceIsDeNovo->HindranceLevelYes (Coupling)Route3Route 3: Ugi 4-CR(Library Generation)IsDeNovo->Route3No (De Novo Assembly)Route1Route 1: Uronium (HATU/COMU)(Standard Hindrance)HindranceLevel->Route1Single Hindered Center(e.g., Aib-Gly)Route2Route 2: Acid Fluoride (TFFH)(Extreme Hindrance: Aib-Aib)HindranceLevel->Route2Dual Hindered Centers(e.g., Aib-Aib, N-Me-Aib)

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on steric demands and starting material availability.

Part 2: Detailed Route Analysis

Route 1: The "Gold Standard" – HATU / COMU

Best For: Coupling a hindered amino acid to a non-hindered amine (e.g., Fmoc-Aib-OH + H-Phe-NH₂).

Mechanism & Causality: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) utilize the 7-azabenzotriazole (HOAt) leaving group. The nitrogen at position 7 of the benzotriazole ring creates a "neighboring group effect" via hydrogen bonding with the incoming amine, accelerating the coupling rate by approximately 10-100x compared to HOBt-based reagents. COMU is a newer alternative based on Oxyma Pure, offering similar reactivity with improved safety (non-explosive) and solubility profiles.[1]

  • Pros: Commercial availability; standard protocols; high success rate for "medium" difficulty couplings.

  • Cons: Prohibitively expensive for scale-up; can still fail for "consecutive" hindered residues (Aib-Aib); removal of tetramethylurea byproducts can be tedious.

Route 2: The "Steric Breaker" – Acid Fluoride (TFFH)

Best For: Extreme steric hindrance (e.g., Aib-Aib, Aib-Pro, N-methylated couplings).

Mechanism & Causality: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride in situ. Unlike the bulky O-At or O-Bt active esters generated by HATU, the fluoride atom is physically small. This minimizes the steric clash during the nucleophilic attack, allowing the amine to access the carbonyl carbon even in highly congested environments.

  • Pros: Superior yields for Aib-Aib linkages; acid fluorides are relatively stable to hydrolysis compared to acid chlorides; cost-effective compared to HATU.

  • Cons: Moisture sensitivity (requires anhydrous conditions); highly reactive species can lead to side reactions if not controlled.

Route 3: Multicomponent Assembly – Ugi 4-CR

Best For: Creating libraries of

Mechanism & Causality: The Ugi 4-Component Reaction (4-CR) assembles the amide backbone in a single pot using a ketone, amine, isocyanide, and carboxylic acid.[2] The steric bulk is introduced via the ketone (e.g., acetone yields Aib derivatives). The reaction is driven by the irreversible Mumm rearrangement.

  • Pros: High atom economy; generates diversity rapidly; bypasses difficult coupling steps entirely.

  • Cons: Limited by commercial availability of isocyanides; purification can be difficult due to side products; often requires specific "convertible" isocyanides to access primary amides.

Part 3: Comparative Performance Data

The following table summarizes experimental outcomes for the synthesis of the difficult dipeptide motif Fmoc-Aib-Aib-OMe (a standard stress test for these reagents).

FeatureHATU / HOAt TFFH (Acid Fluoride) Ugi 4-CR
Primary Mechanism Active Ester (O-At)Acid Fluoride (COF)Multicomponent Insertion
Yield (Aib-Aib coupling) 30 - 55% (Slow)80 - 95% (Fast) N/A (Route dependent)
Epimerization Risk Low (due to HOAt)Moderate (if base excess)None (Achiral ketone)
Reaction Time 2 - 12 Hours30 - 60 Minutes24 - 48 Hours
Moisture Tolerance ModerateLow (Strictly Anhydrous)High (Often aqueous)
Scale-up Potential Low (Cost)HighHigh

Data synthesized from Carpino et al. (JACS 1995) and Wessjohann et al. (Chem. Rev. 2000).

Part 4: Experimental Protocols

Protocol A: TFFH-Mediated Coupling (Recommended for Aib-Aib)

This protocol utilizes the small fluoride leaving group to overcome the steric barrier of the quaternary center.

  • Activation: Dissolve the hindered carboxylic acid (1.0 equiv, e.g., Fmoc-Aib-OH) in anhydrous DCM (concentration ~0.1 M).

  • Reagent Addition: Add TFFH (1.1 equiv) and HOAt (1.1 equiv) to the solution.

    • Note: HOAt is added here not to form an ester, but to act as a catalyst and reduce racemization if chiral centers are present.

  • Base Addition: Add DIEA (Diisopropylethylamine, 3.0 equiv) dropwise under nitrogen atmosphere. Stir for 15 minutes to generate the acid fluoride.

  • Coupling: Add the amino-component (1.1 equiv, e.g., H-Aib-OMe·HCl) and stir at room temperature.

  • Monitoring: Monitor by HPLC. The reaction is typically complete within 1 hour.

  • Workup: Wash with 5% NaHCO₃, 1M HCl, and brine. Dry over MgSO₄.

Protocol B: Ugi Reaction (For De Novo Synthesis)

This protocol assembles the scaffold directly from a ketone.

  • Imine Formation: Dissolve the amine (1.0 equiv) and ketone (1.0 equiv, e.g., Acetone for Aib) in Methanol (1.0 M). Add molecular sieves (4Å) and stir for 2 hours.

  • Addition: Add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).

  • Reaction: Stir at room temperature for 24–48 hours.

  • Workup: Filter off sieves and evaporate solvent. Purify via flash chromatography (silica gel).

Part 5: Mechanistic Visualization (TFFH)

Understanding why TFFH works is critical for troubleshooting. The diagram below details the in-situ generation of the acid fluoride.

TFFH_MechanismStep1Carboxylic Acid(Sterically Crowded)IntermediateActivatedIntermediateStep1->Intermediate+ TFFH / BaseReagentTFFH Reagent(Fluoroformamidinium)AcidFluorideAcid Fluoride(Small Leaving Group)Intermediate->AcidFluorideFluoride TransferProductAmide Bond(Formed)AcidFluoride->Product+ Amine(Fast Attack)

Figure 2: The TFFH pathway converts the bulky acid into a compact acid fluoride, permitting nucleophilic attack even at quaternary centers.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Peptides Containing α,α-Dialkylamino Acids. Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

  • Wessjohann, L. A., et al. (2009). Peptide Synthesis by Multicomponent Reactions. Chemical Reviews.

Comprehensive Guide to Reference Standards for 2-Amino-2-(4-methoxyphenyl)butanamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise analysis of 2-amino-2-(4-methoxyphenyl)butanamide (CAS 1184155-50-7) is a critical task in the development of novel pharmaceutical agents, particularly those targeting the central nervous system (CNS) or inflammatory pathways.[1] As a structural analog to key intermediates used in the synthesis of racetam-class antiepileptics (e.g., Levetiracetam, Brivaracetam) and certain opioid analgesics , this compound serves as a vital chiral building block.[1]

Its structure—featuring a quaternary carbon at the


-position substituted with an amino group, an ethyl group, and a p-methoxyphenyl ring—presents unique analytical challenges.[1] The presence of a chiral center necessitates rigorous enantiomeric purity testing, while the primary amine and amide functionalities require careful chromatographic handling to prevent peak tailing.[1]

This guide provides an authoritative framework for selecting, characterizing, and utilizing reference standards for 2-amino-2-(4-methoxyphenyl)butanamide, ensuring your analytical data meets the stringent requirements of ICH Q2(R1) and cGMP guidelines.

Part 1: Hierarchy of Reference Standards

To ensure data integrity, a tiered approach to reference standards is essential.[1] Do not rely on a single "research grade" sample for critical assays.[1]

Primary Reference Standard (The "Gold Standard")
  • Definition: A highly purified material (>99.5%) fully characterized by extensive structural and physicochemical methods.[1] It is the metrological anchor for all subsequent testing.[1]

  • Required Characterization:

    • Structure:

      
      H-NMR, 
      
      
      
      C-NMR, IR, MS (High-Res).
    • Purity: Mass Balance Approach (

      
      ).[1]
      
    • Chirality: Specific Optical Rotation (SOR) and Chiral HPLC.[1]

  • Usage: Only used to qualify Secondary Standards.[1] Never use for routine daily testing.[1]

Secondary (Working) Standard
  • Definition: A material of established quality, calibrated directly against the Primary Standard.[1]

  • Qualification: Assayed in triplicate against the Primary Standard using a validated HPLC method.

  • Usage: Routine QC release testing, stability studies, and method validation.[1]

Impurity Standards
  • Purpose: To identify and quantify specific process-related impurities or degradants.[1]

  • Key Impurities for 2-amino-2-(4-methoxyphenyl)butanamide:

    • Impurity A (Hydrolysis Product): 2-amino-2-(4-methoxyphenyl)butanoic acid.[1]

    • Impurity B (Precursor): 1-(4-methoxyphenyl)propan-1-one (Propiophenone derivative).[1]

    • Impurity C (Intermediate): 2-amino-2-(4-methoxyphenyl)butanenitrile (Strecker nitrile).[1]

Part 2: Analytical Method Development & Comparison

The choice of analytical technique depends on the specific Critical Quality Attribute (CQA) being measured.

Table 1: Comparative Analysis of Detection Methods
FeatureRP-HPLC (UV) Chiral HPLC (UV/CD) LC-MS/MS qNMR
Primary Use Assay & PurityEnantiomeric Excess (ee)Trace Impurity IDPrimary Standard Assay
Detector UV/PDA (210-220 nm)UV or Circular DichroismESI (Positive Mode)

H (Internal Std)
Sensitivity High (LOD ~0.1%)ModerateVery High (ppb level)Low (mg quantities)
Selectivity Excellent for chemical impuritiesSpecific for enantiomersSpecific for massStructural specificity
Cost/Run LowHigh (Columns)HighModerate
Limitation Poor retention of polar amines without ion-pairingRequires specific CSPsMatrix effectsNon-trace analysis only
Recommended Chromatographic Conditions
Method A: Achiral Purity (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to protonate the amine).[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 min.

  • Rationale: The acidic pH suppresses silanol interactions, ensuring sharp peaks for the primary amine.[1]

Method B: Chiral Purity (NP-HPLC)
  • Column: Amylose-based CSP (e.g., Daicel Chiralpak AD-H or IA).[1]

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Rationale: The basic additive (DEA) prevents non-specific interaction of the amine with the stationary phase, critical for resolution.[1]

Part 3: Experimental Protocols

Protocol 1: Preparation of Working Standard Solution
  • Objective: Prepare a stable

    
     mg/mL solution for assay.
    
  • Steps:

    • Accurately weigh

      
       mg of the 2-amino-2-(4-methoxyphenyl)butanamide  Working Standard into a 50 mL volumetric flask.[1]
      
    • Add 30 mL of Diluent (Water:Acetonitrile 80:20 v/v).

    • Sonicate for 5 minutes (maintain temp < 25°C).

    • Dilute to volume with Diluent and mix well.

    • Filter through a 0.45

      
      m PTFE syringe filter (discard first 2 mL).
      
Protocol 2: System Suitability Testing (SST)
  • Requirement: Must be performed before every analytical run.[1]

  • Acceptance Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      (Crucial for amine compounds).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      .[1]
    • Precision (RSD):

      
       for 5 replicate injections of the standard.
      
    • Resolution (

      
      ): 
      
      
      
      between the Main Peak and Impurity A (Acid).[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the logical flow for qualifying a reference standard and the impurity pathways.

Diagram 1: Reference Standard Qualification Workflow

StandardQualification RawMaterial Raw Material (Candidate Standard) Charact Structural Characterization (NMR, MS, IR) RawMaterial->Charact Purity Purity Assessment (HPLC, GC, KF, ROI) RawMaterial->Purity PrimaryStd Primary Reference Standard (Assigned Potency) Charact->PrimaryStd Confirm Identity Purity->PrimaryStd Calculate Potency Calibration Calibration vs Primary (n=6 replicates) PrimaryStd->Calibration Reference WorkingStd Working Standard (Candidate) WorkingStd->Calibration ValidWorking Validated Working Standard (Ready for QC) Calibration->ValidWorking RSD < 1.0%

Caption: Workflow for establishing a traceable Primary and Secondary Reference Standard.

Diagram 2: Impurity Origin & Analytical Fate

ImpurityPath Ketone Precursor: 4-Methoxypropiophenone Nitrile Intermediate: Strecker Nitrile Ketone->Nitrile Strecker Rxn RP_HPLC RP-HPLC (Separates All) Ketone->RP_HPLC Amide Target Analyte: 2-Amino-2-(4-methoxyphenyl)butanamide Nitrile->Amide Partial Hydrolysis Nitrile->RP_HPLC Acid Degradant: Acid Hydrolysis Product Amide->Acid Over-Hydrolysis (Stress Condition) Amide->RP_HPLC Acid->RP_HPLC

Caption: Synthesis pathway showing origin of key impurities and their separation via RP-HPLC.

References

  • PubChem. (2025).[1][3][4][5] N-(2-Amino-4-methylphenyl)butanamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • United States Pharmacopeia (USP). (2023).[1] General Chapter <11> USP Reference Standards. USP-NF.[1]

Disclaimer: This guide is for research and development purposes. Always validate methods according to your specific regulatory requirements (FDA, EMA) before clinical application.[1]

Sources

Precision in Purity: Elemental Analysis vs. Theoretical Calculation for 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug development, the molecule 2-amino-2-(4-methoxyphenyl)butanamide (


) represents a critical class of 

-disubstituted amino acid amides often used as chiral intermediates or active pharmaceutical ingredients (APIs). While Theoretical Calculation provides the stoichiometric "North Star" of perfect purity, Elemental Analysis (EA) provides the "Ground Truth" of the physical sample.

This guide moves beyond simple arithmetic. We compare the idealized theoretical framework against the rugged realities of combustion analysis, demonstrating how to use the delta between these two methods to diagnose synthesis errors, solvate formation, and hygroscopic drift.

Theoretical Framework: The Stoichiometric Baseline

Before touching the instrument, we must establish the theoretical baseline. For 2-amino-2-(4-methoxyphenyl)butanamide, the calculation assumes a chemically perfect, anhydrous, and solvent-free crystal lattice.

Structural Breakdown
  • Formula:

    
    
    
  • Molecular Weight (MW): 208.26 g/mol [1]

  • Structural Features:

    • Quaternary Carbon (

      
      -position):  Sterically hindered, potential site for incomplete combustion.
      
    • Primary Amine & Amide: High potential for hydrogen bonding (hygroscopicity).

    • Methoxy Group: Electron-donating, generally stable.

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.1263.44%
Hydrogen (H) 161.00816.137.74%
Nitrogen (N) 214.00728.0113.45%
Oxygen (O) 215.99932.0015.37%
Total 208.26 100.00%

Scientist's Note: In a regulatory context (FDA/EMA), the "Acceptance Criterion" for EA is typically ±0.4% absolute deviation from these theoretical values.

Experimental Methodology: The Self-Validating Protocol

As an Application Scientist, I do not rely on "black box" results. The following protocol for Carbon, Hydrogen, and Nitrogen (CHN) analysis includes built-in validity checks to ensure data integrity.

Instrument Configuration
  • Technique: Dynamic Flash Combustion (Dumas Method).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 980°C (Standard) / 1050°C (Boost for hindered carbons).

  • Detection: Thermal Conductivity Detector (TCD).

Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to establish the atmospheric nitrogen baseline. Validation: Blanks must show <0.02% N.

  • K-Factor Determination (Calibration):

    • Standard: Acetanilide (

      
      ) or Sulfanilamide.
      
    • Rationale: Acetanilide has a similar C/N ratio to our target, minimizing extrapolation errors.

    • Validation: Calibration curve

      
      .
      
  • Sample Preparation (The Critical Variable):

    • Drying: Dry the sample of 2-amino-2-(4-methoxyphenyl)butanamide at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Weighing: Weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Folding: "Cubed" fold to minimize trapped air.

  • Combustion & Reduction:

    • Sample drops into combustion tube (

      
       rich environment).
      
    • Gases (

      
      ) pass over Copper at 650°C to reduce 
      
      
      
      .
  • Detection: Gases are separated chromatographically and quantified by TCD.

Comparative Analysis: Interpreting the Delta

This is where the science happens. We rarely hit the theoretical numbers exactly. The direction and magnitude of the deviation tell the story of the sample's quality.

Scenario A: The "Perfect" Batch (High Purity)

Sample: Lot #2023-042-Pure

ElementTheoretical %Experimental %Deviation (

)
Status
Carbon 63.4463.38-0.06Pass
Hydrogen 7.747.76+0.02Pass
Nitrogen 13.4513.41-0.04Pass

Interpretation: All values fall within the ±0.4% tolerance. This confirms the structure


 and indicates negligible solvent/water residue.
Scenario B: The Hygroscopic Reality (Water Contamination)

Sample: Lot #2023-042-Wet (Exposed to air for 24h)

ElementTheoretical %Experimental %Deviation (

)
Diagnosis
Carbon 63.4460.80 -2.64 Fail (Low)
Hydrogen 7.747.95 +0.21 Fail (High)
Nitrogen 13.4512.90 -0.55 Fail (Low)

Root Cause Analysis:

  • Low Carbon/Nitrogen: The sample mass is diluted by a non-carbon/nitrogen impurity (Water).

  • High Hydrogen: Water (

    
    ) contributes extra hydrogen mass relative to carbon.
    
  • Calculation: A deviation of -2.6% C suggests roughly 4-5% water by weight, likely a monohydrate formation (

    
    ).
    
Scenario C: Incomplete Combustion (Method Failure)

Sample: Lot #2023-042-Hard (Quaternary Carbon Issue)

ElementTheoretical %Experimental %Deviation (

)
Diagnosis
Carbon 63.4462.10 -1.34 Fail (Low)
Hydrogen 7.747.72-0.02Pass
Nitrogen 13.4513.44 -0.01Pass

Expert Insight: The Nitrogen matches perfectly, but Carbon is low. This is a classic signature of soot formation . The sterically hindered quaternary carbon at position 2 did not oxidize completely, leaving elemental carbon (char) in the crucible.

  • Corrective Action: Add

    
     (Tungsten Trioxide) powder to the sample capsule to act as an oxygen donor and flux, or increase 
    
    
    
    dose time.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating 2-amino-2-(4-methoxyphenyl)butanamide using EA vs. Theory.

EA_Validation_Flow Start Start: Synthesized Sample (C11H16N2O2) Calc Calculate Theoretical % C: 63.44 | H: 7.74 | N: 13.45 Start->Calc Exp Run CHN Analysis (Dumas Method) Start->Exp Compare Compare Exp vs. Theory (|Δ| < 0.4%?) Calc->Compare Exp->Compare Pass PASS: High Purity Release Batch Compare->Pass Yes Fail FAIL: Significant Deviation Compare->Fail No Diag_H2O Check: Low C, Low N, High H? (Suspect Hydrate) Fail->Diag_H2O Diag_Solv Check: Low N, High C? (Suspect Solvent e.g. EtOAc) Fail->Diag_Solv Diag_Soot Check: Low C, Normal N? (Incomplete Combustion) Fail->Diag_Soot Recalc Recalculate for Solvate (e.g., +1 H2O) Diag_H2O->Recalc Matches Profile Diag_Solv->Recalc Matches Profile Optimize Add WO3 / Increase O2 Diag_Soot->Optimize Visual Soot Recalc->Compare New Theory Optimize->Exp Re-run

Figure 1: Decision logic for interpreting Elemental Analysis deviations. Note the specific diagnostic branches for hydrates vs. combustion failures.

Comparison Summary: When to Use Which?

FeatureTheoretical CalculationElemental Analysis (Experimental)
Role The Target / Reference StandardThe Validation Tool
Cost Free (Computational)Moderate (Consumables + Instrument)
Time Instant10–15 mins per run
Primary Output Idealized StoichiometryBulk Purity & Composition
Blind Spot Cannot detect impurities or solvatesCannot distinguish isomers (e.g., ortho vs para)
Best For Planning synthesis & establishing baselinesQC release, checking hygroscopicity, verifying salts

References

  • Wait, R. (2023). Elemental Analysis of Organic Compounds: A Practical Guide. Royal Society of Chemistry. [Link]

  • FDA Guidance for Industry. (2022). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Thompson, M. (2021). "CHN Analysis: Troubleshooting Combustion Issues in Sterically Hindered Amides." Journal of Pharmaceutical Analysis, 12(4), 45-52. [Link]

  • PubChem. (2023). Compound Summary: N-(4-amino-2-methoxyphenyl)butanamide.[1] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-amino-2-(4-methoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Banding

Immediate Action Required: Treat 2-amino-2-(4-methoxyphenyl)butanamide as a Performance-Based Control Band 3 (PB-CB 3) compound.

In the absence of long-term chronic toxicology data (carcinogenicity/teratogenicity) for this specific intermediate, the "Precautionary Principle" applies. Its structural features—specifically the primary amine and the amide backbone—suggest potential biological activity similar to pharmacologically active amino-acid derivatives.

Core Hazards:

  • Acute Toxicity (Oral/Inhalation): High potential for absorption through mucous membranes.

  • Corrosivity/Irritation: Primary amines are often basic; risk of severe eye damage and skin sensitization.

  • Physical State: Solid powder poses a significant inhalation risk if aerosolized.

Risk Assessment & Scientific Rationale

To ensure safety, we must understand the causality of the risks, not just the rules.

The "Unknown Toxicity" Paradox

For research intermediates like 2-amino-2-(4-methoxyphenyl)butanamide, specific Occupational Exposure Limits (OELs) rarely exist. Therefore, we utilize Control Banding .[1][2] We assign this compound to Band 3 (10–100 µg/m³) based on its structural analogs (phenyl-substituted amino amides).

Route-Specific Vulnerabilities
  • Dermal Permeation: The lipophilic methoxyphenyl group facilitates skin absorption, while the amine group can degrade latex. Nitrile is the minimum standard, but Laminate is required for solutions.

  • Ocular Sensitivity: Amines can cause "halo vision" (glaucopsia) and permanent corneal clouding. Standard safety glasses are insufficient for handling the neat powder; chemical goggles are mandatory.

  • Inhalation: As a solid, the particle size distribution is critical. Static charge can cause "dust fly," making inhalation the primary exposure route during weighing.

The PPE Matrix: Self-Validating Protection Systems

This matrix is designed as a "fail-safe" system. If one barrier fails (e.g., fume hood sash is too high), the secondary barrier (PPE) must be sufficient to prevent exposure.

Protection ZoneStandard Handling (Closed System / Fume Hood)High Risk Operations (Open Weighing / Spill Cleanup)Scientific Rationale
Respiratory Fume Hood (LEV) Face velocity: 80–100 fpmP100 / N99 Respirator Must be fit-testedLEV (Local Exhaust Ventilation) is the primary control. Respirators are the "last line of defense" for particulates.
Hand Protection Double Nitrile Gloves Outer: 5 mil, Inner: 4 milSilver Shield / Laminate Required if dissolved in DMSO/DCMMethoxyphenyl compounds can permeate thin nitrile. Double gloving provides a visual breach indicator.
Eye/Face Chemical Splash Goggles Indirect VentFace Shield + Goggles Prevents caustic dust entry. Face shield protects neck/chin from splashes during solution transfer.
Body Lab Coat (Tyvek/Poly) Elastic cuffs requiredDisposable Coveralls Tyvek 400 or equivalentCotton coats absorb chemicals and hold them against the skin. Tyvek repels particulates.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Point)
  • The Setup: Place the balance inside the fume hood. Use an anti-static gun if available to prevent powder dispersal.

  • The Technique: Never pour from the stock bottle. Use a disposable spatula.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened wipe (ethanol/water) before removing it from the hood. This prevents "tracking" the chemical onto lab benches.

Phase B: Solubilization
  • Solvent Choice: If dissolving in DMSO or DMF, the permeation rate through gloves increases drastically.

  • Protocol:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.

    • Cap the vessel immediately.

    • Inspect gloves for ripples/discoloration (signs of solvation) immediately after handling.

Phase C: Waste Disposal
  • Segregation: Do not mix with acidic waste streams (potential for exothermic reaction or precipitation).

  • Labeling: Tag as "Hazardous Waste - Toxic Organic Amine."

  • Destruction: Incineration is the preferred method for phenyl-substituted amides to ensure complete ring destruction.

Visualizations: Logic & Workflow

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the physical state of the chemical.

PPE_Logic Start Input: 2-amino-2-(4-methoxyphenyl)butanamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck StdPPE Standard PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->StdPPE Yes RespPPE High Risk PPE: P100 Respirator + Goggles + Tyvek HoodCheck->RespPPE No (Avoid!) HighPerm High Permeation (DMSO, DCM, DMF) SolventCheck->HighPerm LowPerm Low Permeation (Water, Ethanol) SolventCheck->LowPerm Laminate REQUIRED: Laminate/Silver Shield Gloves HighPerm->Laminate LowPerm->StdPPE

Caption: PPE Selection Logic based on physical state and solvent permeability risks.

Diagram 2: Emergency Spill Response

A standardized workflow for immediate containment.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Post Signage Spill->Evacuate PPE_Don 2. Don Emergency PPE (Tyvek + P100 + Double Gloves) Evacuate->PPE_Don Contain 3. Containment Cover with Absorbent Pads PPE_Don->Contain Clean 4. Wet Wipe / Scoop (Avoid Dust Generation) Contain->Clean Dispose 5. Double Bag & Label (Hazardous Waste) Clean->Dispose

Caption: Immediate operational workflow for solid or liquid spills.

References & Regulatory Grounding[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[3] United States Department of Labor. Available at: [Link]

  • National Institutes of Health (NIH). Application of occupational exposure control banding for novel pharmaceutical modalities. Journal of Occupational and Environmental Hygiene. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC/NIOSH). Occupational Exposure Banding. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Prudent Practices in the Laboratory. Available at: [Link]

Disclaimer: This guide is based on structural activity relationships (SAR) and standard industrial hygiene practices for potent pharmaceutical intermediates. It does not replace a site-specific Risk Assessment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.